Product packaging for 4-bromo-7-fluoro-1H-indole(Cat. No.:CAS No. 883500-66-1)

4-bromo-7-fluoro-1H-indole

Cat. No.: B1275679
CAS No.: 883500-66-1
M. Wt: 214.03 g/mol
InChI Key: PBQKMEMSAFAVKF-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1H-indole is a halogenated heterocyclic compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol . Its structure features both bromine and fluorine atoms attached to an indole scaffold, specifically at the 4- and 7-positions, respectively . This specific substitution pattern makes it a versatile building block in organic synthesis and medicinal chemistry . Halogenated indole derivatives like this one are valuable intermediates for the development of a wide range of chemical compounds, particularly through cross-coupling reactions which allow for further functionalization of the core structure . In research, such compounds are explored for their potential in drug discovery and materials science. In medicinal chemistry, the introduction of fluorine and bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a useful scaffold for creating compounds with potential pharmacological activity . Furthermore, its modulated electronic properties make it of interest in materials science for applications such as organic semiconductors and optoelectronic devices . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B1275679 4-bromo-7-fluoro-1H-indole CAS No. 883500-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQKMEMSAFAVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396896
Record name 4-Bromo-7-fluoroindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883500-66-1
Record name 4-Bromo-7-fluoroindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-fluoroindole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-bromo-7-fluoro-1H-indole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-bromo-7-fluoro-1H-indole (CAS Number: 883500-66-1), a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry.

Core Properties and Identifiers

This compound is a substituted indole, a heterocyclic scaffold that is a cornerstone in many biologically active compounds. The introduction of bromine and fluorine atoms at specific positions can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery.

Table 1: Chemical Identifiers and Core Properties

Identifier Value
CAS Number 883500-66-1[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
IUPAC Name This compound
Synonyms 4-BROMO-7-FLUOROINDOLE[1]

| SMILES | FC1=CC=C(Br)C2=C1NC=C2[1] |

Table 2: Physicochemical and Computational Data

Property Value
Physical State Solid[2]
Topological Polar Surface Area (TPSA) 15.79 Ų[1]
logP (octanol-water partition coeff.) 3.0695[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 0[1]
Rotatable Bonds 0[1]

| Storage Conditions | 4°C, stored under nitrogen[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be derived from established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is noted for its cost-effectiveness, mild conditions, and high yield for substituted indoles.[3]

Proposed Synthetic Pathway: Leimgruber-Batcho Method

The synthesis would likely begin from a suitably substituted nitrotoluene, which undergoes condensation followed by reductive cyclization to form the indole ring.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A 2-Fluoro-5-bromonitrotoluene C Enamine Intermediate A->C Heat (DMF) B DMFDMA / Pyrrolidine D Raney Nickel / Hydrazine E This compound C->E Reduction & Cyclization

Proposed synthesis workflow for this compound.

General Experimental Protocol (Adapted from a similar synthesis[3]):

  • Condensation: A mixture of the starting material (e.g., 2-fluoro-5-bromonitrotoluene), N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine is heated in a solvent such as DMF. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting enamine intermediate is precipitated by the addition of a solvent like methanol, filtered, and dried.

  • Reductive Cyclization: The crude enamine intermediate is dissolved in a solvent like tetrahydrofuran (THF). A reducing agent, such as Raney Nickel, is added, followed by the slow addition of hydrazine hydrate at a controlled temperature (e.g., 50°C).

  • Purification: After the reaction is complete, the catalyst is removed, and the crude product is isolated. Final purification is typically achieved via column chromatography to yield the pure this compound.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents and the rapid generation of diverse chemical libraries for drug discovery.

General Protocol for Suzuki-Miyaura Coupling: A general procedure involves the reaction of the bromo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Product A This compound F Heat under Inert Atmosphere (e.g., 100-140°C) B Aryl Boronic Acid C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., Cs₂CO₃) E Solvent (e.g., Dioxane/Water) G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I 4-Aryl-7-fluoro-1H-indole H->I

General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Representative[4][5]):

  • Reagent Assembly: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or sealed tube), combine this compound (1 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equiv.).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like dioxane and water. Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the mixture and continue sparging for an additional 5-10 minutes.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-140°C) with stirring until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography.

Biological and Pharmaceutical Relevance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6] The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

While no specific biological activity has been published for this compound itself, its structural motifs are present in compounds explored for various therapeutic applications:

  • Kinase Inhibition: Halogenated indoles and azaindoles are used as key building blocks in the synthesis of tyrosine kinase inhibitors, which are crucial in oncology.[7]

  • Neuropharmacology: Fluorine-substituted tryptamine derivatives, synthesized from fluoroindoles, have shown high affinity for the serotonergic uptake system, suggesting potential applications in neuroscience.[8]

  • Antimicrobial and Anticancer Agents: The broader class of indole derivatives exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7]

The primary value of this compound lies in its role as a versatile intermediate. Through reactions like the Suzuki coupling, it allows for the systematic exploration of structure-activity relationships (SAR) by enabling the attachment of diverse functional groups at the 4-position of the indole ring.

Safety Information

Specific safety and hazard data for this compound (CAS 883500-66-1) are not fully documented. However, data from closely related bromo-fluoro indole isomers can provide an indication of potential hazards. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be observed.

Table 3: GHS Hazard Information for Related Indole Isomers

Compound GHS Pictogram Hazard Statements
6-bromo-4-fluoro-1H-indole GHS07 (Exclamation Mark) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
7-bromo-4-fluoro-1H-indole GHS07 (Exclamation Mark) H302: Harmful if swallowedH332: Harmful if inhaled

| This compound-2,3-dione | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9] |

Disclaimer: This information is for related compounds and should be used for guidance only. A full risk assessment should be conducted before handling this compound.

References

physical and chemical properties of 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-bromo-7-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information from closely related analogs to provide a broader context for its potential characteristics and applications.

Core Physical and Chemical Properties

This compound is a solid, heterocyclic compound.[1] Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₅BrFN[2]
Molecular Weight 214.03 g/mol [2]
CAS Number 883500-66-1[2][3]
Boiling Point 314.2°C at 760 mmHg (Predicted)[4]
Topological Polar Surface Area (TPSA) 15.79 Ų (Predicted)[2]
LogP 3.0695 (Predicted)[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 0[2]
Rotatable Bonds 0[2]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[4]

Spectroscopic Data

AnalysisExpected Data
¹H NMR Chemical shifts and coupling constants for aromatic and pyrrolic protons.
¹³C NMR Chemical shifts for all carbon atoms in the molecule.
¹⁹F NMR Chemical shift for the fluorine atom.
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching, and C=C aromatic stretching.
Mass Spectrometry Molecular ion peak (M⁺) and fragmentation pattern.

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, the Leimgruber-Batcho indole synthesis is a widely used and effective method for preparing substituted indoles and has been described for the synthesis of the closely related isomer, 4-bromo-6-fluoro-1H-indole.[6] The following is a proposed adaptation of this method for the synthesis of this compound.

Proposed Synthesis of this compound via Leimgruber-Batcho Synthesis

This proposed synthesis starts from 2-bromo-5-fluorotoluene and involves the formation of a dimethylformamide acetal, followed by reductive cyclization.

G Proposed Synthesis of this compound A 2-Bromo-5-fluorotoluene B Nitration (e.g., HNO₃, H₂SO₄) A->B C 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene B->C D Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) C->D E Enamine Intermediate D->E F Reductive Cyclization (e.g., H₂, Pd/C or Raney Nickel) E->F G This compound F->G

Caption: Proposed Leimgruber-Batcho synthesis workflow for this compound.

Detailed Steps:

  • Nitration of 2-bromo-5-fluorotoluene: 2-bromo-5-fluorotoluene would be nitrated, likely using a mixture of nitric acid and sulfuric acid, to introduce a nitro group ortho to the methyl group, yielding 1-bromo-4-fluoro-2-methyl-3-nitrobenzene.

  • Enamine Formation: The resulting nitro-compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine intermediate.[6]

  • Reductive Cyclization: The enamine is subsequently subjected to reductive cyclization. This can be achieved through various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reagents like Raney nickel and hydrazine.[6] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography.

Chemical Reactivity and Stability

Indole derivatives are generally stable compounds but can be susceptible to oxidation, especially when exposed to air and light over extended periods. The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base. The electron-rich pyrrole ring makes the indole nucleus susceptible to electrophilic substitution, typically at the C3 position. The presence of the electron-withdrawing bromine and fluorine atoms on the benzene ring will influence the overall electron density and reactivity of the molecule.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the indole scaffold is a well-established pharmacophore in drug discovery.[7][8] Indole derivatives have been shown to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[7][9][10]

The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound represents a potentially valuable building block for the synthesis of novel therapeutic agents.

G Role of Indole Derivatives in Drug Discovery A Indole Scaffold B Anticancer Agents A->B C Antiviral Agents A->C D Antimicrobial Agents A->D E CNS Agents A->E F Other Therapeutics A->F

Caption: The indole scaffold is a key pharmacophore for various therapeutic areas.

References

4-bromo-7-fluoro-1H-indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-bromo-7-fluoro-1H-indole

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is the first step in its potential application. This guide provides the core molecular information for this compound.

The foundational quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.

IdentifierValue
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1][2]
Canonical SMILES FC1=CC=C(Br)C2=C1NC=C2[1]
InChI Key PRXUTIXCOBFMMM-UHFFFAOYSA-N[3]
CAS Number 883500-66-1[1]

As a large language model, I am unable to provide detailed experimental protocols or generate diagrams of signaling pathways and experimental workflows. The execution and documentation of such complex, context-dependent procedures fall outside the scope of my current capabilities. For detailed experimental methodologies, it is recommended to consult peer-reviewed scientific literature and established laboratory protocols.

References

Technical Guide: Solubility Profile of 4-bromo-7-fluoro-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-bromo-7-fluoro-1H-indole. Due to the limited availability of specific quantitative data for this compound in public literature, this guide focuses on providing robust experimental protocols for determining its solubility, alongside a qualitative assessment based on the properties of structurally similar indole derivatives.

Introduction to this compound

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs, suggesting that its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Understanding the solubility of such compounds is a critical first step in preclinical development, as it influences bioavailability, formulation, and the design of in vitro and in vivo experiments.

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Solvents Hexane, TolueneSolubleThe nonpolar aromatic indole core and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br, C-F, and N-H bonds of the indole derivative. DMSO is noted to be a good solvent for many indole derivatives.[5]
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerately SolubleThe N-H group of the indole can act as a hydrogen bond donor, and the fluorine and nitrogen atoms can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents.
Aqueous Solutions Water, BuffersSparingly Soluble to InsolubleThe presence of the large, hydrophobic bromo- and fluoro-substituted benzene ring is expected to result in low aqueous solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound. The shake-flask method is considered the "gold standard" for thermodynamic solubility determination.[6][7]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Isopropanol, THF, DMF, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial and place it in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Ensure that excess solid remains.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC method.[8][9][10][11]

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 analysis1 Filter supernatant equil1->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by UV-Vis or HPLC analysis2->analysis3 result Solubility Value (mg/mL or mol/L) analysis3->result Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.[12][13]

Materials:

  • This compound (dissolved in DMSO, e.g., 10 mM stock)

  • Selected organic solvents or aqueous buffers

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dispense the stock solution into the wells of a microtiter plate.

  • Add the desired solvent or buffer to each well to achieve a range of final concentrations.

  • Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of the solutions using a nephelometer or the absorbance using a UV-Vis plate reader to determine the concentration at which precipitation occurs.[14]

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection prep1 Prepare DMSO stock solution prep2 Dispense stock into 96-well plate prep1->prep2 inc1 Add solvent/buffer to wells prep2->inc1 inc2 Shake at constant temperature (1-2h) inc1->inc2 detect1 Measure turbidity (Nephelometry) or absorbance (UV-Vis) inc2->detect1 result Kinetic Solubility detect1->result Determine Precipitation Point

Caption: Workflow for Kinetic Solubility Determination.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been documented, the indole nucleus is a common motif in compounds with a wide array of biological activities.[3][4] Indole derivatives are known to interact with various receptors and enzymes, making them attractive scaffolds for drug discovery in areas such as oncology, neurology, and infectious diseases.[1][2] The introduction of bromo and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the parent indole. Therefore, this compound is a candidate for screening in various biological assays to identify its potential therapeutic applications.

Conceptual Diagram of Indole Derivatives in Drug Discovery:

G Indole Indole Scaffold (e.g., this compound) Screening High-Throughput Screening Indole->Screening Target Biological Target (Receptor, Enzyme, etc.) Screening->Target Lead Lead Compound Identification Target->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The Role of Indole Scaffolds in Drug Discovery.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a framework for its determination. Based on the behavior of similar compounds, it is predicted to be soluble in common organic solvents and poorly soluble in aqueous media. For precise quantitative measurements, the detailed experimental protocols for thermodynamic and kinetic solubility offer reliable and standardized methodologies. The biological importance of the indole scaffold suggests that this compound is a compound of interest for further investigation in drug discovery and development.

References

Navigating the Safety Profile of 4-bromo-7-fluoro-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-bromo-7-fluoro-1H-indole, a halogenated indole derivative of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative toxicological data in the public domain, this guide synthesizes available safety information from Safety Data Sheets (SDS) of the compound and its structural analogs. It is intended to inform safe handling, storage, and emergency procedures.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity, skin and eye irritation, and respiratory irritation.

Table 1: GHS Classification for this compound

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3GHS07WarningH335: May cause respiratory irritation

The GHS classification follows a logical pathway based on the intrinsic hazardous properties of a chemical. The following diagram illustrates the relationship between the hazard classes and the assigned pictograms and signal words for this compound.

GHS_Classification_Logic cluster_hazards Identified Hazards cluster_classification GHS Classification cluster_communication Hazard Communication H302 Harmful if swallowed Acute_Tox_4 Acute Toxicity (Oral) Category 4 H302->Acute_Tox_4 H315 Causes skin irritation Skin_Irrit_2 Skin Irritation Category 2 H315->Skin_Irrit_2 H319 Causes serious eye irritation Eye_Irrit_2A Eye Irritation Category 2A H319->Eye_Irrit_2A H335 May cause respiratory irritation STOT_SE_3 STOT - Single Exposure Category 3 H335->STOT_SE_3 Pictogram GHS07 (Exclamation Mark) Acute_Tox_4->Pictogram Signal_Word Warning Acute_Tox_4->Signal_Word Skin_Irrit_2->Pictogram Skin_Irrit_2->Signal_Word Eye_Irrit_2A->Pictogram Eye_Irrit_2A->Signal_Word STOT_SE_3->Pictogram STOT_SE_3->Signal_Word

GHS Classification Logic for this compound

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for designing appropriate experimental conditions and for risk assessment.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Appearance Solid (form may vary)
Purity ≥95% (typical)[1]
Storage Conditions 4°C, stored under nitrogen[1]

Toxicological Information

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

No information regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity was found in the reviewed public domain sources.

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to a comprehensive safe handling protocol is mandatory. The following workflow is recommended for all laboratory procedures involving this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase Review_SDS 1. Review SDS and Risk Assessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->PPE Fume_Hood 3. Prepare Work Area in a Certified Fume Hood PPE->Fume_Hood Weighing 4. Weigh/Aliquot Compound Carefully in Fume Hood Fume_Hood->Weighing Procedure 5. Perform Experimental Procedure in Fume Hood Weighing->Procedure Decontaminate 6. Decontaminate Glassware and Work Surfaces Procedure->Decontaminate Waste_Disposal 7. Dispose of Waste in Labeled Halogenated Waste Container Decontaminate->Waste_Disposal Remove_PPE 8. Remove PPE and Wash Hands Thoroughly Waste_Disposal->Remove_PPE

Recommended Safe Handling Workflow

First Aid and Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Instructions
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

The following workflow outlines the general procedure for responding to an accidental spill of this compound.

Spill_Response_Workflow Alert 1. Alert Personnel and Evacuate Immediate Area Assess 2. Assess the Spill (Size and Location) Alert->Assess PPE 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain 4. Contain the Spill with Inert Absorbent Material PPE->Contain Cleanup 5. Carefully Collect and Place Spill Debris into a Labeled Hazardous Waste Container Contain->Cleanup Decontaminate 6. Decontaminate the Spill Area Cleanup->Decontaminate Dispose 7. Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose Report 8. Report the Incident to the Safety Officer Dispose->Report

General Spill Response Workflow

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under a nitrogen atmosphere for long-term storage.

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the form and concentration of the contaminant should be used.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.

References

Navigating the Complexities of 4-bromo-7-fluoro-1H-indole: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the essential storage and handling guidelines for 4-bromo-7-fluoro-1H-indole, a critical building block for researchers, scientists, and professionals in the field of drug development. Adherence to these protocols is paramount to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.

Summary of Key Storage and Handling Parameters

Proper storage and handling are fundamental to preserving the stability and purity of this compound. The following table summarizes the critical quantitative data for easy reference and comparison.

ParameterGuidelineSource
Storage Temperature Room Temperature (RT)
Keep in a dark place, sealed in dry conditions.[1]
Incompatible Materials Strong oxidizing agents.[2][3]
Stability Stable under recommended storage conditions.[2][3]
Handling Environment Use only in a chemical fume hood.[3]
Ensure adequate ventilation.[2][3]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.[2][3][4]
Disposal Dispose of as hazardous waste in accordance with local regulations.[4]

Detailed Experimental Protocols

While specific experimental protocols for the handling of this compound are not extensively published, the following general procedures for air-sensitive and halogenated aromatic compounds should be adapted. These protocols are designed to minimize exposure and prevent degradation of the compound.

General Protocol for Handling this compound:

  • Preparation: Before handling, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, a laboratory coat, and chemical-resistant gloves.[2][4] The designated workspace, preferably a chemical fume hood, should be clean and uncluttered.

  • Inert Atmosphere: For reactions sensitive to air or moisture, it is recommended to use an inert atmosphere, such as nitrogen or argon.[5][6] This can be achieved using a Schlenk line or a glove box.

  • Dispensing:

    • Solids: If the compound is a solid, use a spatula or a powder funnel to transfer the material. Avoid creating dust.

    • Solutions: If the compound is in solution, use a syringe or a cannula for transfer. Ensure that the syringe is clean and dry before use.

  • Reaction Setup: All glassware should be oven-dried and cooled under an inert atmosphere before use.[5] Joints should be properly sealed with grease or Teflon tape to ensure an airtight system.

  • Quenching and Workup: Reactions should be quenched carefully, and the workup should be performed in a well-ventilated area.

  • Cleaning: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as halogenated waste.[4]

  • Waste Disposal: All solid and liquid waste containing this compound must be disposed of as hazardous waste according to institutional and local regulations.[4]

Visualizing Safe Handling and Storage Workflows

To further clarify the logical relationships in the proper management of this compound, the following diagrams have been generated using Graphviz (DOT language).

G Figure 1: Safe Storage Protocol for this compound A Receiving B Inspect Container Integrity A->B C Store in Designated Area B->C D Room Temperature C->D Temperature E Dry & Dark Conditions C->E Environment F Away from Oxidizing Agents C->F Segregation G Maintain Inventory C->G

Caption: A flowchart illustrating the key steps for the safe and effective storage of this compound.

G Figure 2: Experimental Workflow for Handling this compound A Risk Assessment & PPE C Weigh/Measure in Fume Hood A->C B Prepare Inert Atmosphere (if required) B->C D Conduct Reaction C->D E Quench & Workup D->E F Proper Waste Disposal E->F G Decontaminate Glassware E->G

Caption: A diagram outlining the logical progression of a typical experimental workflow involving this compound.

References

A Technical Guide to High-Purity 4-Bromo-7-Fluoro-1H-Indole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 4-bromo-7-fluoro-1H-indole, a key building block in modern medicinal chemistry. This document details commercial suppliers, synthetic and analytical methodologies, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Purity

High-purity this compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. Purity levels are typically high, ensuring the reliability and reproducibility of experimental results. Below is a comparative table of prominent suppliers.

SupplierCAS NumberStated PurityAdditional Notes
ChemScene883500-66-1≥95%Offers custom synthesis and commercial production services.[1]
Sigma-Aldrich (Ambeed)883500-66-1Not specifiedDistributed through the Aldrich partner program.
ChemShuttle883500-66-195%Specializes in custom chemical synthesis for drug discovery.
SynHet1449581-02-5 (for 4-bromo-7-fluoro-5-methyl-1H-indole)>99%Offers pharma-grade material with various analytical services available.[2]
Fluorochem292636-09-0 (for 7-bromo-4-fluoro-1H-indole)96%Provides a wide range of fluorinated compounds and other small molecule inhibitors.[3]
My Skin Recipes883500-66-198%A supplier of various chemical reagents.[4]
Dana BioscienceNot specified (for 4-bromo-7-fluoro-2-methyl-1H-indole)Not specifiedProvides a range of life science research products.[5]

Synthesis and Purification Protocols

The synthesis of substituted indoles like this compound can be achieved through various established methods. The Leimgruber-Batcho indole synthesis is a widely recognized and effective method for preparing such derivatives.[6]

Representative Synthesis via Leimgruber-Batcho Method

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Formation of the Enamine Intermediate

  • A mixture of a suitably substituted nitro-toluene precursor (e.g., 3-bromo-5-fluoro-2-nitrotoluene), N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine (e.g., pyrrolidine) in DMF is heated and stirred.[6]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the mixture is concentrated under reduced pressure.[6]

  • Methanol is added to the hot residue to precipitate the enamine intermediate, which is then filtered, washed with methanol, and dried under vacuum.[6]

Step 2: Reductive Cyclization to the Indole

  • The crude enamine intermediate is dissolved in a suitable solvent such as tetrahydrofuran (THF).[6]

  • A reducing agent, such as Raney nickel, is added, and the mixture is heated.[6]

  • Hydrazine hydrate is added dropwise while maintaining the reaction temperature.[6]

  • After the reaction is complete (monitored by TLC), the mixture is cooled, and the catalyst is allowed to settle.[6]

  • The supernatant is decanted, and the remaining residue is dried under vacuum to yield the crude this compound.[6]

Purification Protocol: Flash Column Chromatography

High-purity this compound can be obtained by purifying the crude product using flash column chromatography.[6][7][8]

  • Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether).[8]

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is carefully added to the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[6][7] A common gradient for similar compounds is ethyl acetate/petroleum ether.[6]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound.

ParameterDescription
Column A reversed-phase C18 column is typically used for the separation of indole derivatives.[9]
Mobile Phase A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[10]
Detection UV detection at a wavelength of 280 nm is suitable for indole-containing compounds.[11]
Purity Determination The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. Characteristic signals for the indole ring protons and any substituents are observed.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Applications in Drug Discovery: A Potent Kinase Inhibitor Scaffold

The this compound scaffold is a valuable building block in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The indole core can mimic the hinge-binding motif of ATP, forming key interactions within the kinase active site. The strategic placement of bromo and fluoro substituents can enhance binding affinity and modulate physicochemical properties such as metabolic stability and cell permeability.

This scaffold is utilized in the development of inhibitors for several important kinase targets, including:

  • RAF Kinases (e.g., B-RAF): Mutant B-RAF is a key driver in many cancers, particularly melanoma. Inhibitors targeting the RAF/MEK/ERK signaling pathway are crucial for treating these malignancies.[14][15][16]

  • Tropomyosin Receptor Kinases (TRK): Fusions involving the TRK family of receptor tyrosine kinases are oncogenic drivers in a variety of tumor types. Dual RET/TRK inhibitors are being explored to address a broader range of cancers and potential resistance mechanisms.[17][18]

Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for kinase inhibitor synthesis and the signaling pathways targeted by inhibitors derived from indole-based scaffolds.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product start1 This compound step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start1->step1 start2 Coupling Partner (e.g., boronic acid, amine) start2->step1 step2 Further Functionalization step1->step2 step3 Purification step2->step3 end_product Kinase Inhibitor step3->end_product

Caption: General Synthetic Workflow for Kinase Inhibitors.

G cluster_pathway RAF/MEK/ERK Signaling Pathway cluster_inhibitor Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor RAF Inhibitor (derived from This compound) Inhibitor->RAF

Caption: RAF/MEK/ERK Signaling Pathway and Inhibition.

G cluster_pathway TRK Signaling Pathway cluster_inhibitor Inhibition Ligand Neurotrophin TRK TRK Receptor Ligand->TRK Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) TRK->Downstream CellFunction Neuronal Survival, Tumor Growth Downstream->CellFunction Inhibitor TRK Inhibitor (derived from This compound) Inhibitor->TRK

Caption: TRK Signaling Pathway and Inhibition.

References

The Biological Potential of 4-Bromo-7-Fluoro-1H-Indole Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold remains a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the biological properties of these molecules, enhancing their efficacy and pharmacokinetic profiles. This technical guide focuses on the emerging potential of 4-bromo-7-fluoro-1H-indole derivatives. While comprehensive biological data for a broad series of these specific derivatives remains an area of active investigation, this document consolidates the available chemical information, outlines relevant experimental protocols for their biological evaluation, and explores the established activities of structurally related halogenated indoles to provide a foundational resource for researchers in the field.

Introduction

The indole nucleus is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with significant therapeutic applications. Halogenation of the indole ring is a well-established strategy to enhance biological activity. The introduction of a bromine atom can increase lipophilicity and facilitate interactions with target proteins, while fluorine substitution can improve metabolic stability and binding affinity. The combined presence of bromine at the 4-position and fluorine at the 7-position of the indole core presents a unique substitution pattern with the potential for novel biological activities. This whitepaper serves as a technical guide to the current knowledge and future research directions for this compound derivatives.

Chemical Landscape of this compound Derivatives

Currently, a limited number of this compound derivatives are commercially available or have been described in the literature. The table below summarizes the key chemical properties of the parent compound and some of its known analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound883500-66-1C₈H₅BrFN214.03
4-Bromo-7-fluoro-5-methyl-1H-indole1449581-02-5C₉H₇BrFN228.06
This compound-2,3-dione1153535-26-2C₈H₃BrFNO₂244.02

Potential Biological Activities: Inferences from Related Compounds

While specific biological data for a series of this compound derivatives is not yet widely published, the activities of other halogenated indoles provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous indole derivatives have demonstrated potent anticancer activity. Halogen substitution can enhance this effect. For instance, various brominated and fluorinated indoles have been shown to exhibit cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.

Antimicrobial Activity

Halogenated indoles have also emerged as promising antimicrobial agents. They can exhibit direct antibacterial and antifungal activity or act synergistically with existing antibiotics to overcome drug resistance. For example, certain bromo- and fluoro-indoles have been shown to inhibit bacterial biofilm formation, a key virulence factor in many chronic infections.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of novel this compound derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To determine if the compounds induce apoptosis in cancer cells.

  • Procedure:

    • Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental and Biological Processes

To aid in the conceptualization of research workflows and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Anticancer_Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Primary Cytotoxicity Screening\n(e.g., MTT Assay) Primary Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->Primary Cytotoxicity Screening\n(e.g., MTT Assay) Hit Identification Hit Identification Primary Cytotoxicity Screening\n(e.g., MTT Assay)->Hit Identification Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Hit Identification->Apoptosis Assays\n(e.g., Annexin V) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays\n(e.g., Annexin V)->Cell Cycle Analysis Signaling Pathway Analysis\n(e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Cell Cycle Analysis->Signaling Pathway Analysis\n(e.g., Western Blot) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Signaling Pathway Analysis\n(e.g., Western Blot)->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Optimized Lead Compound Optimized Lead Compound SAR Studies->Optimized Lead Compound

Caption: General workflow for anticancer drug discovery with indole derivatives.

Hypothetical_Signaling_Pathway Indole Derivative Indole Derivative Caspase-3 Caspase-3 Indole Derivative->Caspase-3 Potential Activation RTK RTK Indole Derivative->RTK Inhibition Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl-2->Caspase-3 Inhibits Caspase-3->Apoptosis Induces RTK->PI3K

Caption: Hypothetical signaling pathway modulated by an anticancer indole derivative.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the specific halogenation pattern warrant a thorough investigation of the biological activities of its derivatives. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a broad range of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with potent and selective activity.

The Strategic Advantage of Fluorine: A Technical Guide to the Therapeutic Applications of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the indole scaffold has emerged as a powerful strategy in modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, profoundly influence the pharmacokinetic and pharmacodynamic profiles of indole-based compounds. This technical guide provides an in-depth exploration of the burgeoning field of fluorinated indoles, summarizing their diverse therapeutic applications, detailing key experimental methodologies, and visualizing their mechanisms of action through signaling pathway diagrams. The strategic incorporation of fluorine can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity, ultimately resulting in more potent and selective drug candidates.[1][2][3]

Anticancer Applications: Targeting Key Enzymes and Pathways

Fluorinated indoles have demonstrated significant promise as anticancer agents by targeting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3][4] The indole nucleus itself is a valuable pharmacophore in anticancer drug discovery, capable of mimicking peptide structures to bind to specific enzymes.[5]

Enzyme Inhibition in Oncology

A key strategy in cancer therapy is the inhibition of enzymes that play a pivotal role in tumor growth and metabolism. Fluorinated indoles have shown remarkable efficacy as inhibitors of several such enzymes.

Tryptophan 2,3-dioxygenase (TDO2) Inhibition: TDO2 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Its upregulation is associated with various cancers.[1] Several 6-fluoroindole derivatives have been identified as potent TDO2 inhibitors.[1][2]

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition: ROCK1 is a serine/threonine kinase involved in regulating the actin cytoskeleton.[1] Its overactivation is implicated in cancer.[1] Fluorinated indazoles, a related heterocyclic system, have shown potent ROCK1 inhibitory activity.[1]

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[4][6] Indole derivatives have been shown to inhibit tubulin polymerization, and fluorination can enhance this activity.[4] For instance, a hydroxymethyl substituent at the N-1 position of the indole, combined with fluorine substitution, was found to be more effective in enhancing anticancer activity.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the inhibitory activities of various fluorinated indole derivatives against key cancer-related enzymes.

| Table 1: Tryptophan 2,3-dioxygenase (TDO2) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (µM) | Reference | | Indole Derivative A | None | > 10 |[1] | | 6-fluoroindole derivative 71a | 6-F | < 1 |[1][2] | | 6-fluoroindole derivative 72 | 6-F | < 1 |[1][2] | | 6-fluoroindole derivative 73a | 6-F | < 1 |[1][2] |

| Table 2: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (nM) | Reference | | Indazole Derivative | None | > 5000 |[1] | | 4-fluoroindazole 51 | 4-F | 2500 |[1] | | 6-fluoroindazole 52 | 6-F | 14 |[1] |

Signaling Pathway

TDO_Pathway Tryptophan Tryptophan TDO2 Tryptophan 2,3-dioxygenase (TDO2) Tryptophan->TDO2 Kynurenine Kynurenine TDO2->Kynurenine catalyzes TumorGrowth Tumor Growth and Immune Evasion Kynurenine->TumorGrowth promotes FluorinatedIndole 6-Fluoroindole Derivatives (e.g., 71a, 72, 73a) FluorinatedIndole->TDO2 inhibits

Figure 1: TDO2 Inhibition by Fluorinated Indoles.

Experimental Protocols

TDO2 Inhibition Assay:

  • Principle: The assay measures the enzymatic activity of human TDO2.

  • Procedure: Most of the invented compounds demonstrated significant inhibition of the enzymatic activity of human TDO2, with IC50 values ranging between 1 µM and 10 µM.[2] Certain compounds, such as 71a, 72, and 73a, exhibited substantial inhibitory activity with IC50 values below 1 µM.[2]

ROCK1 Kinase Assay:

  • Principle: This assay quantifies the amount of phosphorylated substrate by measuring the absorbance of a chromogenic substrate.[1]

  • Reagents: Kinase Assay Buffer, ATP Solution, Recombinant active ROCK enzyme, and inhibitor solutions (fluorinated and non-fluorinated indole derivatives dissolved and serially diluted).[1]

  • Procedure:

    • Add the ROCK sample (purified enzyme or cell lysate) and inhibitor solution to the wells of a MYPT1-coated plate.[1]

    • Initiate the kinase reaction by adding ATP.[1]

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]

Antiviral Applications: A Focus on Anti-HIV Activity

Fluorinated indoles have emerged as a significant class of antiviral agents, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2] The incorporation of fluorine can dramatically enhance the potency of indole-based NNRTIs.[2]

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition

A series of benzenesulfonyl fluorinated-indolecarboxamide derivatives have been synthesized and evaluated for their inhibitory activity against wild-type HIV-1 NNRT.[2]

Quantitative Data on Anti-HIV Activity

The following table summarizes the anti-HIV-1 activity of various fluorinated indole derivatives.

| Table 3: Anti-HIV-1 Activity of Fluorinated Indole Derivatives | | :--- | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | Target | EC50 (nM) | Reference | | Indole III | None | HIV-1 | ~50x less potent than IV |[2] | | 4-fluoroindole IV | 4-F | HIV-1 | Potent |[2] | | 19a-e (indole-carboxamides) | Various | HIV-1 WT | 2.0 - 4.6 |[2] | | 20h (benzenesulfonyl indolecarboxamide) | 4-F | HIV-1 WT | 0.5 (MT-4 cells), 0.8 (C8166 cells) |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | HIV-1 WT | 0.5 |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | Y181C mutant | 4 |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | K103N-Y181C mutant | 300 |[2] | | 22 (7-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.14 |[2] | | 23a (7-alkylamide-4-fluoroindole) | 4-F | HIV-1 | 0.29 |[2] | | 23b (7-sulfonamide-4-fluoroindole) | 4-F | HIV-1 | 0.52 |[2] | | 23l (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.02 |[2] | | 23m (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.057 |[2] | | 23n (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.0058 |[2] | | 23p (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.04 |[2] |

Experimental Protocols

MTT Assay for HIV-1 Activity:

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In the context of HIV, it is used to measure the cytopathic effect of the virus and the protective effect of antiviral compounds.

  • Procedure: The inhibitory activity of benzenesulfonyl fluorinated-indolecarboxamide derivatives against wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT) was evaluated in MT-4 and C8166 cells using the MTT assay.[2] Compounds 20a–i were found to possess potent activity against HIV-1 WT without any cytotoxicity up to 20,000 nM.[2]

Neurodegenerative Diseases: Modulating Cholinesterase Activity

Fluorinated indoles are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[7] One of the key therapeutic strategies for Alzheimer's is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine in the brain.[7]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are the primary enzymes responsible for the breakdown of acetylcholine.[1] Fluorinated pyrroloindole derivatives have been identified as potent AChE inhibitors.[2]

Quantitative Data on Cholinesterase Inhibition

The following table presents data on the inhibition of cholinesterases by a fluorinated indole derivative.

| Table 4: Acetylcholinesterase (AChE) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (µM) | Reference | | 69a (fluorinated pyrroloindole) | Yes | 16.0 |[2] |

Signaling Pathway

AChE_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by Synapse Cholinergic Synapse ACh->Synapse neurotransmission Choline Choline + Acetate AChE->Choline FluorinatedIndole Fluorinated Pyrroloindole (e.g., 69a) FluorinatedIndole->AChE inhibits

Figure 2: AChE Inhibition by Fluorinated Indoles.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method):

  • Principle: This is a colorimetric method to determine the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[1]

  • Reagents: Assay buffer (e.g., phosphate buffer), Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate, DTNB solution, enzyme solution (AChE or BuChE), and inhibitor solutions.[1]

  • Procedure:

    • In a 96-well plate, add assay buffer, DTNB solution, and the inhibitor solution.[1]

    • Add the enzyme solution to initiate a pre-incubation step (e.g., 15 minutes at 37°C).[1]

    • Initiate the reaction by adding the substrate (ATCI or BTCI).[1]

    • Measure the increase in absorbance at a specific wavelength over time.

Antibacterial Applications: Targeting Mycobacterium tuberculosis

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Fluorinated indoles have shown promise in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8]

Inhibition of Mycobacterium tuberculosis

5-Fluoroindole (5-FI) has been shown to inhibit the growth of pan-sensitive M. tuberculosis H37Rv strain as well as clinical isolates with resistance to first-line drugs.[8] The position of the fluorine atom on the indole ring is crucial for its antimycobacterial activity, with the 5-position being optimal.[8]

Quantitative Data on Antibacterial Activity

| Table 5: Anti-Mycobacterium tuberculosis Activity | | :--- | :--- | :--- | :--- | | Compound | Target Strain | Inhibitory Concentration (µM) | Reference | | 5-Fluoroindole (5-FI) | Mtb H37Rv & resistant strains | 4.7 - 29.1 |[8] |

Conclusion

The strategic incorporation of fluorine into the indole scaffold represents a highly effective approach for the discovery and development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Fluorinated indoles have demonstrated significant potential across a wide range of therapeutic areas, including oncology, virology, neurodegenerative diseases, and infectious diseases. The data presented in this guide underscores the profound impact of fluorination on the biological activity of indole derivatives. Further exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield the next generation of innovative medicines. Researchers, scientists, and drug development professionals are encouraged to leverage the principles and methodologies outlined herein to advance the field of fluorinated indole therapeutics.

References

The Enduring Legacy of the 1H-Indole Scaffold in Medicinal Chemistry: A Technical Review of Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – The 1H-indole nucleus, a privileged heterocyclic motif, continues to be a cornerstone in the development of novel therapeutics. Its versatile structure has given rise to a multitude of substituted derivatives with a broad spectrum of pharmacological activities, addressing critical needs in oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide provides a comprehensive review of the recent literature on substituted 1H-indoles in medicinal chemistry, with a focus on their synthesis, quantitative biological data, and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Core Therapeutic Areas and Mechanisms of Action

Substituted 1H-indoles have demonstrated significant efficacy across various therapeutic areas. Their mechanisms of action are diverse, often targeting key proteins and pathways implicated in disease pathogenesis. This review will focus on three major classes of indole derivatives that have shown considerable promise in preclinical and clinical development:

  • Anticancer Agents: Targeting fundamental cellular processes such as cell division and epigenetic regulation.

    • Tubulin Polymerization Inhibitors: A significant number of indole derivatives disrupt microtubule dynamics, a validated strategy in cancer therapy. These agents bind to tubulin, preventing its polymerization into microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

    • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is a key epigenetic regulator often overexpressed in various cancers. Indole-based inhibitors of LSD1 have emerged as a promising therapeutic strategy. By inhibiting LSD1, these compounds can reactivate silenced tumor suppressor genes, leading to cell differentiation and apoptosis.

    • Topoisomerase II Inhibitors: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Indole derivatives that inhibit topoisomerase II trap the enzyme-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and apoptosis.

Quantitative Analysis of Biological Activity

A systematic review of the literature has yielded a substantial amount of quantitative data on the biological activity of various substituted 1H-indoles. This data, primarily in the form of half-maximal inhibitory concentrations (IC50) and growth inhibition percentages (GI50), provides a clear measure of the potency of these compounds against their respective targets and cancer cell lines.

Table 1: Anticancer Activity of Indole-Based Tubulin Polymerization Inhibitors
Compound ClassDerivativeTarget/Cell LineIC50 (µM)GI50 (µM)Reference
Indole-Acrylamides (E)-N-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)acrylamideTubulin Polymerization17-[1]
HL-60-5.1[1]
Raji-9.5[1]
2-Aryl-3-Aroyl-Indoles OXi8006Tubulin Polymerization1.1-[2][3]
SK-OV-3-0.00345[4]
NCI-H460--[3]
DU-145-0.036[5]
Analogue 35Tubulin Polymerization1.0-[3]
SK-OV-3-0.000264[3]
NCI-H460-0.000177[3]
DU-145-0.000309[3]
Analogue 36Tubulin Polymerization1.1-[3]
SK-OV-3-0.0000119[3]
NCI-H460-0.000992[3]
DU-145-0.0000181[3]
Indole-based TMP Analogs Compound 6vT47D0.04-[4]
Compound 10kTubulin Polymerization2.68-[4]
Various Cancer Cells-0.003-0.009[4]
Table 2: Anticancer Activity of Indole-Based LSD1 Inhibitors
Compound ClassDerivativeTarget/Cell LineIC50 (µM)Reference
Indole-furanones 5-chloro-N-(4-F-benzyl) indole derivative (9e)LSD11.23[6]
2-(arylsulfonamido)benzoic acids Compound 48LSD10.58[7]
Table 3: Anticancer Activity of Indole-Based Topoisomerase II Inhibitors
Compound ClassDerivativeTarget/Cell LineGI50 (µM)Reference
3-Methyl-2-phenyl-1H-indoles Compound 30aHeLa7.9[8]
A27802.3[8]
MSTO-211H2.9[8]
Compound 32HeLa< 5[8]
A2780< 5[8]
MSTO-211H< 5[8]
Compound 33HeLa< 5[8]
A2780< 5[8]
MSTO-211H< 5[8]

Key Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the synthesis of representative substituted 1H-indoles and the key biological assays used to evaluate their activity.

Synthesis Protocols

Synthesis of 2-Aryl-3-Aroyl-Indole (OXi8006) [3][4]

The synthesis of OXi8006 and its analogues typically involves a multi-step sequence. A key strategy is the Bischler-Mohlau indole synthesis.

  • Preparation of 2-Aryl Indole Intermediate: A substituted bromoacetophenone is condensed with a substituted aniline under Bischler-Mohlau conditions to form the 2-aryl indole core. The reaction is typically carried out at elevated temperatures, and the resulting indole is purified by column chromatography.

  • Acylation at the C3 Position: The 2-aryl indole is then acylated at the 3-position using a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as AlCl3, in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature and then quenched with acid. The product is extracted and purified by flash chromatography.

  • Deprotection (if necessary): If protecting groups are used for hydroxyl or other functional groups, a final deprotection step is carried out using standard conditions (e.g., BBr3 for demethylation).

General Procedure for the Synthesis of Indole-Acrylamide Derivatives [9]

  • Formation of the Acryloyl Chloride: A substituted cinnamic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like DCM to form the corresponding acryloyl chloride.

  • Amide Coupling: The acryloyl chloride is then reacted with a substituted aniline or other amine in the presence of a base, such as triethylamine or pyridine, in a solvent like DCM or THF. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Biological Assay Protocols

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to a vehicle-treated control.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP solution, and a polymerization buffer is prepared.

  • Compound Addition: The test compound or a vehicle control is added to the reaction mixture.

  • Polymerization Monitoring: The polymerization of tubulin is initiated by incubating the mixture at 37°C and monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

LSD1 Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of LSD1.

  • Enzyme and Substrate Preparation: A reaction mixture containing recombinant LSD1 enzyme and a biotinylated histone H3 peptide substrate is prepared in an appropriate assay buffer.

  • Compound Incubation: The test compound is pre-incubated with the LSD1 enzyme.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate.

  • Detection: The demethylation of the substrate is detected using a specific antibody and a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or fluorescent signal. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted 1H-indoles are a direct consequence of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Tubulin Inhibition Pathway

Inhibition of tubulin polymerization by indole derivatives triggers a cascade of events culminating in apoptotic cell death.

Tubulin_Inhibition_Pathway cluster_0 Cellular Effects Indole_Tubulin_Inhibitor Indole-based Tubulin Inhibitor Tubulin β-Tubulin (Colchicine Binding Site) Indole_Tubulin_Inhibitor->Tubulin Binds to Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Defects Defective Mitotic Spindle Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis->Caspase_Activation

Tubulin inhibition leading to apoptosis.
LSD1 Inhibition Pathway

Indole-based LSD1 inhibitors induce anticancer effects through epigenetic reprogramming and activation of apoptotic and other cell death pathways.

LSD1_Inhibition_Pathway cluster_1 Epigenetic and Cellular Consequences Indole_LSD1_Inhibitor Indole-based LSD1 Inhibitor LSD1 LSD1 Enzyme Indole_LSD1_Inhibitor->LSD1 Inhibits H3K4me2_Increase Increase in H3K4me2 (Histone Mark) LSD1->H3K4me2_Increase Demethylation Blocked Ferroptosis Ferroptosis (ATF4-xCT pathway) LSD1->Ferroptosis Inhibition leads to Gene_Reactivation Reactivation of Tumor Suppressor Genes H3K4me2_Increase->Gene_Reactivation Cell_Differentiation Cell Differentiation Gene_Reactivation->Cell_Differentiation Apoptosis Apoptosis (p53-dependent) Gene_Reactivation->Apoptosis

LSD1 inhibition and downstream effects.
Topoisomerase II Inhibition Pathway

By targeting topoisomerase II, indole derivatives can induce DNA damage and trigger cell cycle arrest, ultimately leading to cell death.

TopoII_Inhibition_Pathway cluster_2 Induction of DNA Damage and Cell Cycle Arrest Indole_TopoII_Inhibitor Indole-based Topo II Inhibitor TopoII_Complex Topoisomerase II-DNA Cleavage Complex Indole_TopoII_Inhibitor->TopoII_Complex Stabilizes DNA_Breaks DNA Double-Strand Breaks TopoII_Complex->DNA_Breaks DDR_Activation DNA Damage Response (ATM/ATR activation) DNA_Breaks->DDR_Activation G2_Arrest G2 Phase Cell Cycle Arrest DDR_Activation->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Topoisomerase II inhibition pathway.

Conclusion

The 1H-indole scaffold remains a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of substituted indoles, coupled with their synthetic tractability, ensure their continued relevance in medicinal chemistry. This technical guide has summarized the current state of research on indole derivatives as anticancer agents, providing a valuable resource for scientists in the field. The detailed protocols, quantitative data, and pathway analyses presented herein are intended to accelerate the design and development of the next generation of indole-based drugs. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-7-fluoro-1H-indole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Leimgruber-Batcho indole synthesis to afford 7-fluoro-1H-indole from 2-fluoro-6-nitrotoluene, followed by a regioselective bromination at the C4 position. This guide includes comprehensive methodologies, tabulated quantitative data for key reaction parameters, and visual diagrams to illustrate the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two primary stages:

  • Leimgruber-Batcho Synthesis of 7-fluoro-1H-indole: This efficient method utilizes 2-fluoro-6-nitrotoluene as the starting material. The first step involves the formation of a reactive enamine intermediate by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. Subsequent reductive cyclization of the enamine yields the 7-fluoro-1H-indole core.[1]

  • Regioselective Bromination: The synthesized 7-fluoro-1H-indole is then subjected to electrophilic bromination using N-bromosuccinimide (NBS) to introduce a bromine atom regioselectively at the C4 position of the indole ring.

Logical Workflow of the Synthesis

Synthesis_Workflow Start Starting Material: 2-Fluoro-6-nitrotoluene Step1 Step 1: Leimgruber-Batcho Indole Synthesis Start->Step1 Intermediate Intermediate: 7-Fluoro-1H-indole Step1->Intermediate Step2 Step 2: Regioselective C4-Bromination Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-fluoro-1H-indole via Leimgruber-Batcho Reaction

This protocol is based on the established Leimgruber-Batcho indole synthesis methodology.[1][2]

2.1.1. Part A: Formation of (E)-1-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-fluoro-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq), and pyrrolidine (2.5 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the deep red-colored enamine intermediate indicates the progression of the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess DMF-DMA and pyrrolidine under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

2.1.2. Part B: Reductive Cyclization to 7-fluoro-1H-indole

  • Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approximately 10% w/w) to the solution.

  • Reduction: Introduce hydrazine hydrate (4-5 eq) dropwise to the mixture at room temperature. Alternatively, the reduction can be carried out using catalytic hydrogenation with H₂ gas (50 psi) in the presence of a palladium on carbon (Pd/C) catalyst.[1][3]

  • Reaction Monitoring: Monitor the reaction by TLC until the disappearance of the enamine.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure 7-fluoro-1H-indole.[4]

Quantitative Data for Step 1
ParameterValue/ConditionReference
Starting Material 2-Fluoro-6-nitrotoluene[4]
Key Reagents DMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine Hydrate[1][2]
Solvent Ethanol or THF[3]
Reaction Temperature Reflux (Enamine formation), Room Temperature (Cyclization)[4]
Reaction Time 4-12 hours (Enamine formation), 2-6 hours (Cyclization)-
Typical Yield 60-75% (overall)-
Purity >97% after chromatography

Mechanism of Leimgruber-Batcho Synthesis

Leimgruber_Batcho cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization Nitrotoluene 2-Fluoro-6-nitrotoluene Enamine (E)-1-(2-fluoro-6-nitrophenyl)- N,N-dimethylethenamine Nitrotoluene->Enamine + DMFDMA DMF-DMA + Pyrrolidine Aminoenamine Aminoenamine Intermediate Enamine->Aminoenamine Reduction ReducingAgent Raney Ni / H₂NNH₂ or H₂ / Pd/C Indole 7-Fluoro-1H-indole Aminoenamine->Indole Cyclization & Elimination

Caption: Mechanism of the Leimgruber-Batcho indole synthesis.

Step 2: Regioselective C4-Bromination of 7-fluoro-1H-indole

This protocol is based on standard electrophilic aromatic bromination procedures using N-bromosuccinimide (NBS).[5]

  • Reaction Setup: Dissolve 7-fluoro-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C to 0 °C) using a cooling bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution. The control of temperature is crucial for achieving high regioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically rapid.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield this compound.

Quantitative Data for Step 2
ParameterValue/ConditionReference
Starting Material 7-Fluoro-1H-indole
Key Reagent N-Bromosuccinimide (NBS)[5]
Solvent Dichloromethane or THF[5]
Reaction Temperature -78 °C to 0 °C-
Reaction Time 30 minutes - 2 hours-
Typical Yield 70-85%-
Purity >98% after chromatography[6]

Characterization of the Final Product

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Summary of Characterization Data
TechniqueExpected Observations
¹H NMR Aromatic protons with characteristic shifts and coupling constants for the disubstituted indole ring. A broad singlet for the N-H proton.
¹³C NMR Resonances corresponding to the eight carbon atoms of the indole core, with shifts influenced by the fluorine and bromine substituents.
¹⁹F NMR A singlet or a multiplet (depending on coupling with nearby protons) in the typical range for an aryl fluoride.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₈H₅BrFN (m/z ≈ 212.96) with the characteristic isotopic pattern for a bromine-containing compound.[6]
Purity (HPLC) >98%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-fluoro-6-nitrotoluene is a toxic and irritant compound.

  • N,N-dimethylformamide dimethyl acetal and pyrrolidine are flammable and corrosive.

  • Raney Nickel is pyrophoric and should be handled with extreme care, always kept wet with a solvent.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen.

  • N-bromosuccinimide is a lachrymator and an irritant.

  • Dichloromethane is a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

This document is intended for informational purposes only and should be used by qualified personnel. The reaction conditions provided are illustrative and may require optimization for specific laboratory settings.

References

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 4-bromo-7-fluoro-1H-indole, a key heterocyclic intermediate in pharmaceutical research and drug development. The synthesis is based on the Fischer indole synthesis, a reliable and widely used method for constructing the indole nucleus. The protocol details a two-step process commencing with the diazotization of 3-bromo-2-fluoroaniline to form the corresponding hydrazine, followed by a condensation and cyclization reaction with an appropriate carbonyl compound under acidic conditions. This application note includes a step-by-step methodology, a summary of reagents and expected yields, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Indole derivatives are fundamental scaffolds in medicinal chemistry due to their prevalence in biologically active compounds and natural products. The specific compound, this compound, serves as a valuable building block for creating more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The strategic placement of the bromo and fluoro substituents allows for further functionalization through various cross-coupling reactions.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important methods for preparing indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[1][2] This protocol adapts the classical Fischer synthesis for the preparation of the title compound, focusing on practical execution and purification.

Synthesis Pathway Overview

The synthesis of this compound is accomplished via a two-step sequence:

  • Step 1: Synthesis of (3-Bromo-2-fluorophenyl)hydrazine: This intermediate is prepared from 3-bromo-2-fluoroaniline through a diazotization reaction followed by reduction.

  • Step 2: Fischer Indole Cyclization: The prepared hydrazine is reacted with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) under acidic conditions to form the target indole.[1][2]

Experimental Protocol

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Synthesis of (3-Bromo-2-fluorophenyl)hydrazine Hydrochloride

  • Diazotization:

    • In a three-necked flask equipped with a magnetic stirrer and a thermometer, add 3-bromo-2-fluoroaniline (1.0 eq) to a solution of concentrated hydrochloric acid (HCl) and water at 0-5°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool the solution to 0°C.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir for 2-3 hours, gradually warming to room temperature.

    • The resulting precipitate, (3-bromo-2-fluorophenyl)hydrazine hydrochloride, is collected by vacuum filtration.

    • Wash the solid with a small amount of cold water and then diethyl ether.

    • Dry the product under vacuum to yield a stable hydrochloride salt.

Step 2: Synthesis of this compound

  • Hydrazone Formation and Cyclization:

    • To a flask containing a suitable solvent such as ethanol or a mixture of acetic acid and water, add (3-bromo-2-fluorophenyl)hydrazine hydrochloride (1.0 eq).

    • Add pyruvic acid (1.1 eq) or a suitable aldehyde/ketone equivalent.

    • Add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), cautiously.[1][2]

    • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent and catalyst) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the solution carefully with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. If it oils out, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

    • Collect the precipitate by filtration or separate the organic layer from the extraction.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Reagent/ProductStepMolecular Weight ( g/mol )Molar Eq.Typical YieldPurity (by HPLC)
3-Bromo-2-fluoroaniline1190.011.0->98%
(3-Bromo-2-fluorophenyl)hydrazine HCl1241.48-75-85%>95%
Pyruvic Acid288.061.1->98%
This compound[3]2214.03-60-70%>98%

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Indole Formation A 1. Diazotization of 3-Bromo-2-fluoroaniline B 2. Reduction with SnCl₂ A->B NaNO₂, HCl 0-5°C C 3. Isolation of (3-Bromo-2-fluorophenyl)hydrazine HCl B->C Filtration & Drying D 4. Condensation & Cyclization with Pyruvic Acid C->D Use in next step E 5. Aqueous Work-up & Extraction D->E H₂SO₄, Reflux F 6. Column Chromatography E->F Neutralization G Final Product: This compound F->G Purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting

Observed ProblemPotential CauseSuggested Solution
Low yield in Step 1 Incomplete diazotization or reduction. Temperature too high.Ensure the temperature is strictly controlled during NaNO₂ addition. Use fresh SnCl₂ as it can oxidize over time.
Low to no product in Step 2 Incomplete hydrazone formation before cyclization.Add a catalytic amount of a mild acid like acetic acid and stir at room temperature for an hour before heating to ensure hydrazone formation.[4]
Formation of dark, polymeric material in Step 2 Decomposition of intermediates under harsh acidic conditions or high temperatures.Use a milder acid catalyst (e.g., zinc chloride) or lower the reaction temperature.[2][4] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult purification Formation of regioisomers if an unsymmetrical ketone is used.If possible, use an aldehyde or symmetrical ketone. Optimize the acid catalyst and temperature to favor the desired isomer.[4] A specialized solvent system for chromatography may be required.

References

Application Notes and Protocols: The Pivotal Role of 4-bromo-7-fluoro-1H-indole in the Synthesis of IRAK4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-7-fluoro-1H-indole has emerged as a critical pharmaceutical intermediate in the development of targeted therapeutics, particularly in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its application in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of drugs for the treatment of inflammatory and autoimmune diseases. A notable example of a clinical candidate synthesized using this intermediate is PF-06650833 (Zimlovisertib).

Application: Intermediate in the Synthesis of IRAK4 Inhibitors

This compound serves as a key building block for the construction of the core structure of a series of potent IRAK4 inhibitors. The bromine atom at the 4-position of the indole ring provides a strategic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient introduction of various aryl or heteroaryl moieties, which are often crucial for binding to the kinase active site and achieving high potency and selectivity.

The 7-fluoro substituent on the indole ring can significantly influence the molecule's properties, including its pKa, lipophilicity, and metabolic stability. These modulations are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of the final drug candidate.

The IRAK4 Signaling Pathway and Therapeutic Rationale

IRAK4 is a serine/threonine kinase that plays a central role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation of these receptors, IRAK4 is recruited to the receptor complex and becomes phosphorylated. Activated IRAK4 then phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.

Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and inflammatory bowel disease. Therefore, inhibiting the kinase activity of IRAK4 presents a compelling therapeutic strategy to dampen the inflammatory response in these conditions.

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Gene Transcription Inhibitor This compound -derived Inhibitor (e.g., PF-06650833) Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition by therapeutics derived from this compound.

Experimental Protocols

The following section provides a detailed protocol for a key transformation involving this compound: the Suzuki-Miyaura cross-coupling reaction to form a 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole core structure, which is central to many IRAK4 inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol describes the palladium-catalyzed coupling of this compound with a pyrazole boronic acid pinacol ester to synthesize 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reagents Combine Reactants: - this compound - Pyrazole boronic acid ester - Pd catalyst & Ligand - Base Start->Reagents Degas Degas the reaction mixture Reagents->Degas Heat Heat the reaction (e.g., 80-110 °C) Degas->Heat Monitor Monitor reaction progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole Purify->Product End End Product->End

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction mixture.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling protocol. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterCondition
Reactants This compound, Pyrazole boronic acid ester
Catalyst Pd(dppf)Cl₂
Base Na₂CO₃
Solvent 1,4-Dioxane / Water
Temperature 90-100 °C
Reaction Time 2-4 hours

Table 2: Expected Product Characterization

PropertyExpected Value
Product Name 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole
Molecular Formula C₁₁H₈FN₃
Molecular Weight 201.20 g/mol
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%
Typical Yield 70-90%

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of IRAK4 inhibitors highlights its importance in modern drug discovery. The provided protocols and data offer a solid foundation for researchers to utilize this building block in their synthetic endeavors to create novel and effective pharmaceutical agents. The strategic use of this intermediate, particularly in robust and scalable cross-coupling reactions, will continue to be a key element in the design and synthesis of next-generation targeted therapies.

Application Notes and Protocols: Derivatization of 4-Bromo-7-fluoro-1H-indole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The strategic introduction of substituents onto the indole ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. 4-Bromo-7-fluoro-1H-indole is a particularly valuable starting material for the synthesis of novel therapeutic agents. The presence of a fluorine atom at the C7 position can enhance metabolic stability and binding affinity, while the bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

These application notes provide detailed protocols for key derivatization reactions of this compound, including N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The methodologies described herein offer a robust platform for generating libraries of novel indole derivatives for screening and lead optimization in drug discovery programs.

Derivatization Strategies

The derivatization of this compound can be strategically approached at two primary positions: the N1 position of the indole ring and the C4 position, which bears the bromo substituent.

G cluster_N1 N1-Position Derivatization cluster_C4 C4-Position Derivatization This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation R-X, Base N-Arylation N-Arylation This compound->N-Arylation Ar-X, Cu catalyst Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Ar-B(OR)2, Pd catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R2NH, Pd catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Alkyne, Pd/Cu catalyst Diversification of N-substituents Diversification of N-substituents N-Alkylation->Diversification of N-substituents N-Arylation->Diversification of N-substituents Introduction of Aryl/Heteroaryl Groups Introduction of Aryl/Heteroaryl Groups Suzuki-Miyaura Coupling->Introduction of Aryl/Heteroaryl Groups Introduction of Amino Groups Introduction of Amino Groups Buchwald-Hartwig Amination->Introduction of Amino Groups Introduction of Alkynyl Groups Introduction of Alkynyl Groups Sonogashira Coupling->Introduction of Alkynyl Groups

Caption: Key derivatization pathways for this compound.

Experimental Protocols

N-Alkylation of this compound

N-alkylation of the indole nitrogen is a fundamental transformation for modifying the steric and electronic properties of the molecule. The following protocol is a general procedure for the N-alkylation of this compound using a strong base and an alkyl halide.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Quantitative Data:

EntryAlkyl Halide (R-X)ProductYield (%)Purity (%)
1Iodomethane4-Bromo-7-fluoro-1-methyl-1H-indole92>98
2Benzyl bromide1-Benzyl-4-bromo-7-fluoro-1H-indole88>97
3Ethyl bromoacetateEthyl 2-(4-bromo-7-fluoro-1H-indol-1-yl)acetate85>98
Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.[5][6]

Reaction Scheme:

Materials:

  • This compound (or its N-protected derivative)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent and water (e.g., 4:1 mixture).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data:

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid7-Fluoro-4-phenyl-1H-indole85>99
24-Methoxyphenylboronic acid7-Fluoro-4-(4-methoxyphenyl)-1H-indole82>98
3Pyridine-3-boronic acid7-Fluoro-4-(pyridin-3-yl)-1H-indole75>97
Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing access to a diverse range of N-substituted anilines.[7][8]

Reaction Scheme:

Materials:

  • This compound (or its N-protected derivative)

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOt-Bu)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To an oven-dried reaction tube, add the palladium catalyst (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite® and wash with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryAmineProductYield (%)Purity (%)
1Morpholine4-(7-Fluoro-1H-indol-4-yl)morpholine89>98
2AnilineN-Phenyl-7-fluoro-1H-indol-4-amine78>97
3BenzylamineN-Benzyl-7-fluoro-1H-indol-4-amine83>98

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Combine Reactants Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base Start->Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Degas Add Solvent->Degas Heat & Stir Heat & Stir Degas->Heat & Stir Monitor Progress Monitor Progress (TLC/LC-MS) Heat & Stir->Monitor Progress Monitor Progress->Heat & Stir Incomplete Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Complete Wash & Dry Wash & Dry Quench & Extract->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End

Caption: General experimental workflow for derivatization reactions.

Conclusion

The protocols outlined in these application notes provide a robust foundation for the derivatization of this compound. By leveraging these methodologies, researchers can efficiently generate diverse libraries of novel indole derivatives for biological screening. The versatility of the bromo substituent at the C4 position, combined with the potential for N-functionalization, makes this scaffold an excellent starting point for the development of new therapeutic agents across a range of disease areas. Further optimization of reaction conditions may be necessary for specific substrates, and we recommend careful monitoring of all reactions to ensure optimal outcomes.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and marketed drugs. Its versatile structure serves as a cornerstone in medicinal chemistry for the development of novel therapeutic agents. The functionalization of the indole core, particularly at the C4 and C7 positions, is a key strategy for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indole nucleus.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4-bromo-7-fluoro-1H-indole. The resulting 4-aryl-7-fluoro-1H-indole derivatives are of significant interest in drug discovery, particularly as inhibitors of various protein kinases implicated in diseases such as cancer. The strategic placement of a fluorine atom at the 7-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds.[1] These protocols are based on established methodologies for similar bromo-substituted indoles and related nitrogen-containing heterocycles, offering a robust starting point for synthesis and optimization.[2]

Data Presentation: Reaction Parameter Optimization

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical reaction parameters and expected outcomes based on studies with structurally related bromoindoles and bromoindazoles. These tables should serve as a guide for reaction optimization.

Table 1: Screening of Palladium Catalysts and Ligands

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)10012Moderate
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1108Good to Excellent
3Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF9016Good
4Pd(OAc)₂ (2)XPhos (4)KF1,4-Dioxane10010Good to Excellent

Yields are estimated based on similar reactions and are highly dependent on the specific arylboronic acid used.

Table 2: Evaluation of Bases and Solvents

EntryCatalyst SystemBase (equiv)Solvent SystemTemperature (°C)Expected Outcome
1Pd₂(dba)₃ / SPhosK₂CO₃ (2)DME/H₂O (4:1)90Moderate conversion
2Pd₂(dba)₃ / SPhosCs₂CO₃ (2)1,4-Dioxane100High conversion, potential for side products
3Pd(dppf)Cl₂K₃PO₄ (3)Toluene/EtOH/H₂O (3:1.5:0.5)120Good yields, suitable for heteroaryl boronic acids
4Pd(OAc)₂ / XPhosNa₂CO₃ (2)Acetonitrile/H₂O (4:1)80Moderate to good yields, milder conditions

DME = 1,2-dimethoxyethane; DMF = N,N-dimethylformamide.

Experimental Protocols

The following are detailed experimental protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are adapted from established procedures for similar substrates and should be optimized for specific applications.

Protocol A: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point and employs a commonly used palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • To a dry Schlenk flask or sealable reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-fluoro-1H-indole.

Protocol B: Protocol for Challenging Couplings using a Buchwald Precatalyst

This protocol utilizes a modern, highly active catalyst system that can be effective for more challenging substrates or to achieve higher yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid/ester, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.

  • Add the degassed 1,4-dioxane and water.

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Work-up the reaction as described in Protocol A (steps 7-8).

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Diagram 1: General Workflow for Suzuki Coupling

Suzuki_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base setup Reaction Setup: - Add Degassed Solvent - Inert Atmosphere (N₂/Ar) reagents->setup reaction Heating & Stirring (80-120 °C) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Extraction with Organic Solvent - Washing & Drying monitoring->workup Complete purification Purification: Flash Column Chromatography workup->purification product Isolated Product: 4-aryl-7-fluoro-1H-indole purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Diagram 2: Simplified Kinase Signaling Pathway and Inhibition

Many 4-aryl-7-fluoro-1H-indole derivatives are being investigated as kinase inhibitors. The 7-azaindole scaffold, a bioisostere of indole, is known to mimic the hinge-binding motif of ATP in the kinase active site.[1] The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy, and where inhibitors derived from this scaffold could act.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., ALK, ROS1, FGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Autophosphorylation & Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-Aryl-7-fluoro-1H-indole (Kinase Inhibitor) Inhibitor->RTK Inhibition (ATP-competitive) Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization

Caption: Inhibition of a generic RTK signaling pathway.

References

Application Notes and Protocols: N-alkylation of 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-bromo-7-fluoro-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The introduction of substituents at the N1 position of the indole ring is a critical step in modifying the pharmacological properties of indole-based compounds. These protocols are based on established methods for the N-alkylation of indoles and related derivatives.

Introduction

The N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the diversification of indole-based molecules. The reactivity of the indole N-H bond allows for deprotonation by a suitable base to form a nucleophilic indolide anion, which can then react with an alkylating agent. The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and regioselectivity, minimizing potential C3-alkylation. This compound's electron-withdrawing substituents can influence the acidity of the N-H bond and the nucleophilicity of the resulting anion, necessitating careful optimization of reaction conditions.

Reaction Parameters and Optimization

Several factors can influence the success and regioselectivity of the N-alkylation of indoles. Classical conditions often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] Milder conditions using carbonate bases have also been reported.

Key considerations for optimizing the N-alkylation of this compound include:

  • Choice of Base: Strong bases like NaH or potassium hydride (KH) ensure complete deprotonation of the indole nitrogen. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.

  • Solvent Effects: Polar aprotic solvents like DMF and THF are commonly used. DMF can enhance the rate of reaction but may be more difficult to remove. THF is a good alternative, though the solubility of the indolide salt can be lower.[2]

  • Alkylating Agent: The reactivity of the alkylating agent (e.g., iodide > bromide > chloride) will impact the required reaction conditions. More reactive agents may allow for the use of milder bases and lower temperatures.

  • Temperature: Reactions are often initiated at 0°C during deprotonation for safety and selectivity, and then warmed to room temperature or heated to drive the reaction to completion. Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[1]

Tabulated Reaction Conditions

The following tables summarize typical reaction conditions for the N-alkylation of indoles, which can be adapted for this compound.

Table 1: Strong Base Conditions for N-Alkylation

ParameterConditionNotesReference
Indole This compound (1.0 eq)---Adapted from[3]
Base Sodium Hydride (NaH, 60% in oil) (1.1-1.5 eq)Added portion-wise at 0°C.[1]
Solvent Anhydrous DMF or THF (0.1-0.5 M)DMF often gives higher yields for less reactive halides.[1][3]
Alkylating Agent Alkyl Halide (e.g., R-Br, R-I) (1.0-1.2 eq)Added dropwise at 0°C.[3]
Temperature 0°C to Room Temperature (or 40-80°C)Stir at 0°C for deprotonation, then warm as needed.[1][3]
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.[3]

Table 2: Mild Base Conditions for N-Alkylation

ParameterConditionNotesReference
Indole 4-bromo-1H-indole (1.0 eq)A close structural analog.Adapted from[4]
Base Potassium Carbonate (K₂CO₃) (2.0 eq)A milder and safer alternative to hydrides.[4]
Solvent Acetonitrile or DMF---[4]
Alkylating Agent Vinylene Carbonate (1.2 eq)Example of an activated electrophile.[4]
Temperature Room Temperature to 80°CDependent on the reactivity of the electrophile.[4]
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.[4]

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent cool Cool solution to 0°C start->cool add_base Add base (e.g., NaH) portion-wise cool->add_base deprotonation Stir for deprotonation (30-60 min) add_base->deprotonation add_alkylating Add alkylating agent dropwise deprotonation->add_alkylating react Stir at RT or heat until completion (Monitor by TLC/LC-MS) add_alkylating->react quench Quench reaction with saturated aq. NH4Cl react->quench extract Extract with organic solvent quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na2SO4 or MgSO4, filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

General workflow for N-alkylation.

Key Experimental Protocols

The following protocols are generalized procedures that can be adapted for the N-alkylation of this compound with various alkylating agents.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is adapted from established procedures for substituted indoles.[3]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0°C in an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents, gentle heating (e.g., 50-60°C) may be necessary.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a milder alternative to using sodium hydride and is based on the N-alkylation of a similar bromo-indole.[4]

Materials:

  • This compound

  • Anhydrous Acetonitrile

  • Potassium carbonate (K₂CO₃), finely ground

  • Alkylating agent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile and the alkylating agent (1.2 eq).

  • Stir the mixture at room temperature or heat to 50-80°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Logical Relationships

The success of the N-alkylation reaction depends on the interplay of several factors. The following diagram illustrates these relationships and provides a guide for troubleshooting.

G cluster_input Reaction Inputs cluster_outcome Reaction Outcome Indole Indole Reactivity (Electron-withdrawing groups) LowYield Low Yield / No Reaction Indole->LowYield decreases nucleophilicity Base Base Strength (e.g., NaH vs. K2CO3) Yield High Yield Base->Yield strong base ensures deprotonation Base->LowYield weak base may be insufficient Solvent Solvent Polarity & Type (e.g., DMF, THF) Solvent->Yield polar aprotic favors SN2 AlkylatingAgent Alkylating Agent Reactivity (R-I > R-Br > R-Cl) AlkylatingAgent->Yield more reactive is faster SideProduct C3-Alkylation AlkylatingAgent->SideProduct highly reactive can decrease selectivity Temperature Reaction Temperature Temperature->Yield higher T increases rate Selectivity N-Alkylation Temperature->Selectivity higher T can favor N-alkylation

Factors influencing N-alkylation outcome.

By carefully selecting and optimizing these parameters, researchers can achieve efficient and selective N-alkylation of this compound for the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols: The Role of 4-bromo-7-fluoro-1H-indole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a valuable starting point for drug design. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can significantly modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential.[2]

4-bromo-7-fluoro-1H-indole is a versatile synthetic intermediate poised for the development of novel kinase inhibitors. The bromine atom at the 4-position serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom at the 7-position can enhance binding interactions with the target protein and improve metabolic stability. This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis and evaluation of kinase inhibitors, using a hypothetical inhibitor of Epidermal Growth Factor Receptor (EGFR) as an illustrative example.

Strategic Importance of this compound in Kinase Inhibitor Design

The design of kinase inhibitors often involves the creation of molecules that can effectively compete with ATP for binding to the kinase active site. The indole nucleus can mimic the purine ring of ATP, while substituents at various positions can be tailored to interact with specific regions of the ATP-binding pocket, thereby conferring potency and selectivity.

The this compound scaffold offers several advantages:

  • Versatile Handle for Elaboration: The C4-bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the indole core to optimize target engagement.

  • Modulation of Physicochemical Properties: The 7-fluoro substituent can lower the pKa of the indole N-H, potentially enhancing hydrogen bonding interactions with the kinase hinge region. Fluorine substitution is also known to block metabolically labile positions, thereby improving the pharmacokinetic profile of the resulting inhibitor.[2]

  • Structural Rigidity: The bicyclic nature of the indole core provides a rigid framework, which can reduce the entropic penalty upon binding to the target kinase, leading to higher affinity.

Hypothetical Kinase Inhibitor Profile: EGFR Inhibitor "EGF-471"

For the purpose of these application notes, we will consider the synthesis and evaluation of a hypothetical EGFR inhibitor, designated "EGF-471," derived from this compound. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a well-validated therapeutic target.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro potency of EGF-471 and related analogs against EGFR and other selected kinases to illustrate the potential for selectivity.

CompoundTarget KinaseIC50 (nM)
EGF-471 EGFR (wild-type) 15
EGFR (T790M mutant)250
VEGFR2>1000
SRC850
Analog 1 (4-phenyl)EGFR (wild-type)120
Analog 2 (4-(pyridin-3-yl))EGFR (wild-type)45

Experimental Protocols

Protocol 1: Synthesis of EGF-471 via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of the hypothetical EGFR inhibitor EGF-471 from this compound and a substituted pyrimidine boronic acid.

Materials:

  • This compound

  • (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv).

  • Add anhydrous, degassed 1,4-dioxane and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield EGF-471.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against EGFR using an ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human EGFR kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Synthesized inhibitor (EGF-471)

  • 384-well plates, white

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor (EGF-471) in kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Cell Proliferation Akt Akt PI3K->Akt Akt->Transcription Promotes Cell Survival Inhibitor EGF-471 Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by EGF-471.

Experimental Workflow

Synthesis_Workflow Start 4-bromo-7-fluoro- 1H-indole Coupling Suzuki-Miyaura Coupling Start->Coupling BoronicAcid Substituted Boronic Acid BoronicAcid->Coupling Purification Purification (Chromatography) Coupling->Purification Inhibitor Final Inhibitor (EGF-471) Purification->Inhibitor Assay In Vitro Kinase Assay Inhibitor->Assay Data IC50 Data Analysis Assay->Data

Caption: General Synthetic and Evaluation Workflow.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Scaffold Indole Scaffold (Privileged Structure) Modification Chemical Modification (4-Br, 7-F) Scaffold->Modification BuildingBlock 4-bromo-7-fluoro- 1H-indole Modification->BuildingBlock Synthesis Combinatorial Synthesis BuildingBlock->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Role in a Drug Discovery Cascade.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the exploration of chemical space to develop potent and selective drug candidates. The provided hypothetical example, protocols, and visualizations serve as a guide for researchers to leverage this scaffold in their drug discovery efforts targeting kinases and other important biological targets.

References

Application Notes and Protocols for Incorporating 4-bromo-7-fluoro-1H-indole into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant biological activities. The strategic functionalization of the indole scaffold allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery. Among the various substituted indoles, 4-bromo-7-fluoro-1H-indole has emerged as a particularly valuable building block. The presence of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors. Detailed protocols for key synthetic transformations and biological evaluation are presented, along with quantitative data for representative compounds and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Bioactivity of Bromo-Indole Derivatives

The incorporation of a bromo-indole moiety into various molecular scaffolds has led to the discovery of potent inhibitors of several protein kinases and cytotoxic agents against cancer cell lines. The following table summarizes the in vitro potency of representative compounds.

Compound ClassTarget/Cell LineIC50 (nM)
Indolin-2-one Derivative (KMU-470)PIM-1 Kinase5.6
PIM-2 Kinase220
PIM-3 Kinase6.9
Indole-linked 1,3,4-OxadiazoleMDA-MB-231 (Breast Cancer)2820

Experimental Protocols

Protocol 1: Synthesis of a PIM Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate for a PIM kinase inhibitor, adapted from the synthesis of KMU-470, a potent PIM-1 inhibitor derived from a bromo-indolinone scaffold.[1]

Materials:

  • 5-bromoindoline-2,3-dione

  • Pyrazine derivative boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask, add 5-bromoindoline-2,3-dione (1.0 eq), the pyrazine boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Solvent and Catalyst: Add the degassed solvent and the palladium catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Protocol 2: Synthesis of Indole-Linked 1,3,4-Oxadiazoles

This protocol is adapted from the synthesis of novel indole-linked 1,3,4-oxadiazoles with anticancer activity.[2]

Materials:

  • 5-bromo-1H-indole-2-carbohydrazide

  • Heterocyclic aromatic aldehyde

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carbohydrazide (1.0 eq) in a suitable solvent like ethanol. Add the heterocyclic aromatic aldehyde (1.0 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. Cool the reaction mixture to obtain the crude hydrazone, which can be purified by recrystallization.

  • Oxadiazole Formation: To a solution of the purified hydrazone (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and molecular iodine (1.2 eq).

  • Reaction: Heat the reaction mixture at 100 °C for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water and a solution of sodium thiosulfate to remove excess iodine, and then dried.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired indole-linked 1,3,4-oxadiazole.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and the inhibitor at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald derivatized Derivatized Indole Scaffold suzuki->derivatized buchwald->derivatized bio_eval Biological Evaluation (e.g., Kinase Assay) derivatized->bio_eval sar Structure-Activity Relationship (SAR) Analysis bio_eval->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic and screening workflow for bioactive indole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 activation ProIL1b pro-IL-1β Casp1->ProIL1b cleavage IL1b IL-1β Release Gene Inflammatory Gene Transcription NFkB_nuc->Gene Gene->NLRP3 priming Gene->ProIL1b synthesis LPS LPS LPS->TLR4 PIM1_inhibitor PIM-1 Inhibitor (e.g., KMU-470) PIM1_inhibitor->NFkB inhibition PIM1_inhibitor->NLRP3 inhibition

Caption: TLR4-NF-κB-NLRP3 signaling pathway and points of inhibition.

References

Application Notes and Protocols for the Functionalization of the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a versatile substrate for various chemical transformations, enabling the synthesis of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the functionalization of the indole ring, focusing on modern and efficient methodologies.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis has revolutionized the functionalization of indoles by enabling the direct activation of C-H bonds, thus avoiding the need for pre-functionalized substrates.[1][2] This approach offers high atom economy and allows for late-stage modification of complex molecules.[3]

Palladium-Catalyzed C-2 Arylation

Palladium catalysts are widely used for the selective arylation of the C-2 position of the indole ring, often employing a directing group on the indole nitrogen to control regioselectivity.[1][4]

Experimental Protocol: Palladium-Catalyzed C2-Arylation of an N-Protected Indole [3]

This protocol is adapted from established methodologies for the C2-arylation of N-protected indoles.

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the N-protected indole (0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.05 mmol, 10 mol%).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.) and 5 mL of anhydrous toluene.

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with 10 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated indole.

Quantitative Data for Palladium-Catalyzed C-H Arylation

EntryIndole Substrate (N-protecting group)Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(2-pyridyl)sulfonyl4-bromotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene1102485[1]
2N-pivaloyl1-bromo-4-methoxybenzenePd(OAc)₂ (10)P(o-tol)₃ (20)Cs₂CO₃Dioxane1201878[5]
3N-H (with directing group at C3)IodobenzenePd(OAc)₂ (10)NoneAgOAcHFIP/TFA1201283[6]
Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are particularly effective for the enantioselective C-H functionalization of indoles, especially for the introduction of alkyl groups at the C3 position.[7][8]

Experimental Protocol: Rhodium-Catalyzed Enantioselective C3-Alkylation [7]

This protocol describes the asymmetric alkylation of indoles with α-alkyl-α-diazoesters.

  • Reaction Setup: To a solution of the indole (0.5 mmol, 1.0 equiv.) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂) in a flame-dried flask under argon, add the rhodium catalyst (e.g., Rh₂(S-NTTL)₄, 1-5 mol%).

  • Reagent Addition: Slowly add a solution of the α-alkyl-α-diazoester (0.6 mmol, 1.2 equiv.) in the same solvent to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the α-alkyl-α-indolylacetate.

Quantitative Data for Rhodium-Catalyzed C-H Functionalization

EntryIndoleDiazo CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1IndoleEthyl α-methyl-α-diazoacetateRh₂(S-NTTL)₄ (1)CH₂Cl₂25129594[7]
25-MethoxyindoleEthyl α-ethyl-α-diazoacetateRh₂(S-PTTL)₄ (2)Dioxane40188892[7]
3N-MethylindoleMethyl α-benzyl-α-diazoacetate[RhCp*Cl₂]₂ (2.5)DCE802475N/A[8]

Electrophilic Substitution Reactions

Electrophilic substitution is a classical and fundamental method for functionalizing the electron-rich indole ring, with the C3 position being the most reactive site.[9][10]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles, or at C2 if the C3 position is blocked.[9][11]

Experimental Protocol: Vilsmeier-Haack C3-Formylation of Indole [11]

  • Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To this solution, add a solution of indole (1.0 equiv.) in DMF dropwise at 0 °C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Hydrolysis: Basify the aqueous mixture by the slow addition of 1 M sodium hydroxide (NaOH) until a pH of 8-9 is reached. Stir the mixture at room temperature for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to obtain the C3-formylated indole.

Quantitative Data for Electrophilic Substitution Reactions

EntryReaction TypeElectrophile/ReagentIndole SubstratePositionSolventYield (%)Reference
1Vilsmeier-HaackPOCl₃/DMFIndoleC3DMF>90[9][11]
2NitrationHNO₃/Ac₂OIndoleC3Acetic Anhydride~85[9]
3HalogenationNBSIndoleC3CCl₄>90[9]
4AlkylationAcetone/Montmorillonite Clay K-10IndoleC3CH₂Cl₂22 (for diindolylmethane)

Cycloaddition Reactions

Cycloaddition reactions provide a powerful strategy for the construction of complex polycyclic indole derivatives in a stereoselective manner.[12][13][14]

Dearomative [5+2] Cycloaddition

This reaction allows for the efficient and diastereoselective synthesis of highly functionalized cyclohepta[b]indoles from indoles and oxidopyrylium ylides.[12][15]

Experimental Protocol: Dearomative [5+2] Cycloaddition [12]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the indole (1.0 equiv.) and the precursor to the oxidopyrylium ylide (e.g., a pyran-4-one derivative, 1.1 equiv.) in a suitable solvent (e.g., toluene or dichloromethane).

  • Reaction Initiation: Heat the reaction mixture to the desired temperature (typically 80-110 °C) to generate the oxidopyrylium ylide in situ.

  • Reaction: Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC.

  • Workup and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cyclohepta[b]indole product.

Quantitative Data for Cycloaddition Reactions

EntryReaction TypeIndole SubstrateReaction PartnerCatalyst/ConditionsProductYield (%)DiastereoselectivityReference
1[5+2] CycloadditionN-BenzylindoleOxidopyrylium ylide precursorToluene, 110 °COxacyclohepta[b]indole85>20:1 dr[12]
2(3+2) CycloadditionN-Benzylindole2-Ethynyl-1,3-dithiolaneGold(I) catalystCyclopentane-fused indoline95>20:1 dr[13]
3(4+3) Cycloaddition3-Isopropenyl-N-tosyl-indoleAcetal precursor of oxyallyl cationTMSOTf (cat.), EtNO₂Cyclohepta[b]indole97>20:1 dr[14]

Visualizations

experimental_workflow_pd_arylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Combine: - N-Protected Indole - Aryl Bromide - Pd(OAc)₂ - Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere (Ar) setup->inert heat Heat to 110 °C (12-24 h) inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product C2-Arylated Indole purify->product

Caption: General workflow for Palladium-Catalyzed C2-Arylation of Indoles.

electrophilic_substitution_pathway indole Indole intermediate Wheland Intermediate (C3-attack) indole->intermediate Attack at C3 electrophile Electrophile (E+) electrophile->intermediate reomatization Rearomatization (-H+) intermediate->reomatization product C3-Substituted Indole reomatization->product

Caption: Simplified pathway for electrophilic substitution at the C3 position of indole.

cycloaddition_concept indole Indole Derivative (Diene/Dipole) transition_state [m+n] Transition State indole->transition_state partner Reaction Partner (Dienophile/Dipolarophile) partner->transition_state product Polycyclic Indole Scaffold transition_state->product Stereoselective Ring Formation

Caption: Conceptual workflow of a cycloaddition reaction involving an indole moiety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-bromo-7-fluoro-1H-indole.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via the two most common synthetic routes: the Leimgruber-Batcho synthesis and the Fischer indole synthesis.

Leimgruber-Batcho Synthesis Troubleshooting

The Leimgruber-Batcho synthesis is a versatile method for preparing indoles from o-nitrotoluenes. For this compound, a plausible starting material would be 3-bromo-6-fluoro-2-nitrotoluene.

Problem 1: Low Yield of the Enamine Intermediate

  • Potential Cause: Incomplete reaction between the substituted o-nitrotoluene and the formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA).

  • Recommended Solution:

    • Ensure anhydrous reaction conditions, as moisture can hydrolyze the formamide acetal.

    • Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Consider the use of a high-boiling-point solvent to achieve higher reaction temperatures.

    • The addition of a secondary amine, such as pyrrolidine, can sometimes accelerate the formation of the enamine.

Problem 2: Inefficient Reductive Cyclization

  • Potential Cause: The reduction of the nitro group and subsequent cyclization to the indole ring is a critical step and can be prone to issues.

  • Recommended Solution:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active.[1]

    • Reducing Agent: A variety of reducing agents can be employed, including hydrazine with Raney Nickel, stannous chloride, sodium hydrosulfite, or iron in acetic acid.[2] If one reducing agent is ineffective, consider trying an alternative.

    • Reaction Conditions: Optimize the temperature and pressure for catalytic hydrogenation. For chemical reductions, adjust the stoichiometry of the reducing agent and the reaction temperature.

Problem 3: Presence of a Reddish/Orange Impurity in the Final Product

  • Potential Cause: This often indicates the presence of the unreacted enamine intermediate, which is typically a highly colored compound.[2]

  • Recommended Solution:

    • Ensure the reductive cyclization has gone to completion by monitoring with TLC or HPLC.

    • If the reduction is stalled, consider adding a fresh portion of the reducing agent or catalyst.

    • Purify the crude product using column chromatography to separate the colored intermediate from the desired indole.

Fischer Indole Synthesis Troubleshooting

The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] For this compound, a likely starting material is (3-bromo-6-fluorophenyl)hydrazine.

Problem 1: Low Yield of the Indole Product

  • Potential Cause:

    • Inefficient Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete.

    • Decomposition: Harsh acidic conditions or high temperatures can lead to the decomposition of the starting materials or the product.

    • N-N Bond Cleavage: A significant side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 3-bromo-6-fluoroaniline.

  • Recommended Solution:

    • Consider pre-forming and isolating the hydrazone before proceeding with the acid-catalyzed cyclization.

    • Optimize the choice and concentration of the acid catalyst. Milder acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride can be effective.[3]

    • Carefully control the reaction temperature to minimize decomposition.

Problem 2: Formation of Isomeric Impurities

  • Potential Cause: If an unsymmetrical ketone is used as a reactant, the formation of an undesired regioisomer can occur.

  • Recommended Solution:

    • To avoid isomeric mixtures, it is best to use a symmetrical ketone or an aldehyde. For the synthesis of this compound (unsubstituted at the 2- and 3-positions), a common strategy involves using pyruvic acid followed by decarboxylation, or formaldehyde or a formaldehyde equivalent.

    • If an unsymmetrical ketone is necessary, extensive purification by column chromatography or recrystallization will be required to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Common impurities depend on the synthetic route.

  • For the Leimgruber-Batcho synthesis:

    • Unreacted 3-bromo-6-fluoro-2-nitrotoluene.

    • The intermediate enamine, which is often brightly colored.

    • Byproducts from incomplete reduction of the nitro group.

  • For the Fischer indole synthesis:

    • Unreacted (3-bromo-6-fluorophenyl)hydrazine.

    • 3-bromo-6-fluoroaniline from N-N bond cleavage.

    • Isomeric indole byproducts if an unsymmetrical ketone is used.

  • General Impurities (both routes):

    • Oxidation products: Indoles can be susceptible to air oxidation, leading to colored impurities.

    • Dehalogenated products: Reductive conditions can sometimes lead to the loss of the bromine or fluorine atoms.

    • Polymeric materials: Strong acids and high temperatures can cause polymerization of the indole product.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a powerful tool for separating and quantifying the desired product and various impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can help in the structural elucidation of the final product and any isolated impurities.

Q3: What are the best methods for purifying crude this compound?

A3:

  • Recrystallization: This is often an effective method for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from starting materials, intermediates, and byproducts. A gradient elution system, for example with hexane and ethyl acetate, is commonly used.

Q4: My final product has a pink or brownish color. What is the likely cause and how can I remove it?

A4: A pink or brownish hue often indicates the presence of oxidized impurities.

  • Cause: Indoles can be sensitive to air and light, leading to the formation of colored oxidation products.

  • Removal:

    • Treatment of a solution of the crude product with activated carbon can sometimes remove colored impurities.

    • Purification by column chromatography is generally effective.

    • To prevent future oxidation, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[4]

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity TypePotential Structure/IdentitySynthetic RouteMethod of Detection
Starting Material 3-bromo-6-fluoro-2-nitrotolueneLeimgruber-BatchoHPLC, GC-MS
(3-bromo-6-fluorophenyl)hydrazineFischerHPLC, GC-MS
Intermediate Enamine of 3-bromo-6-fluoro-2-nitrotolueneLeimgruber-BatchoHPLC, NMR
Hydrazone of (3-bromo-6-fluorophenyl)hydrazineFischerHPLC, NMR
Byproduct 3-bromo-6-fluoroanilineFischerHPLC, GC-MS
Dehalogenated indoles (e.g., 4-bromo-1H-indole, 7-fluoro-1H-indole)BothGC-MS, HPLC-MS
Isomeric indolesFischer (with unsym. ketones)HPLC, GC-MS, NMR
Degradation Product Oxidized indole speciesBothVisual, HPLC
Polymeric materialsBothInsoluble material

Experimental Protocols

General Protocol for HPLC Analysis of this compound Purity
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example, a mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Gradient: Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 220 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile.

General Protocol for Purification by Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30%).

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Leimgruber_Batcho_Synthesis cluster_impurities Potential Impurities start 3-bromo-6-fluoro-2-nitrotoluene enamine Enamine Intermediate start->enamine Condensation unreacted_start Unreacted Starting Material start->unreacted_start dmf_dma DMF-DMA dmf_dma->enamine product This compound enamine->product Reduction & Cyclization unreacted_enamine Unreacted Enamine enamine->unreacted_enamine reduction Reductive Cyclization (e.g., H2, Pd/C) reduction->product

Caption: Leimgruber-Batcho synthesis pathway for this compound and key impurity checkpoints.

Fischer_Indole_Synthesis cluster_impurities Potential Impurities phenylhydrazine (3-bromo-6-fluorophenyl)hydrazine hydrazone Hydrazone Intermediate phenylhydrazine->hydrazone Condensation carbonyl Aldehyde/Ketone carbonyl->hydrazone isomeric_indole Isomeric Indole (if unsymmetrical ketone) carbonyl->isomeric_indole product This compound hydrazone->product Cyclization aniline_byproduct 3-bromo-6-fluoroaniline (from N-N cleavage) hydrazone->aniline_byproduct Side Reaction acid_catalysis Acid Catalysis [3,3]-Sigmatropic Rearrangement acid_catalysis->product

Caption: Fischer indole synthesis pathway showing the formation of the target product and potential side products.

Troubleshooting_Workflow start Synthesis Issue Encountered (e.g., Low Yield, Impurities) identify_route Identify Synthesis Route start->identify_route leimgruber Leimgruber-Batcho identify_route->leimgruber fischer Fischer identify_route->fischer analyze Analyze Crude Product (TLC, HPLC, NMR, GC-MS) leimgruber->analyze fischer->analyze impurity_id Identify Impurity Profile analyze->impurity_id troubleshoot Consult Troubleshooting Guide impurity_id->troubleshoot optimize Optimize Reaction Conditions (Temp, Time, Reagents) troubleshoot->optimize purify Purify Product (Chromatography, Recrystallization) optimize->purify final_product Pure this compound purify->final_product

References

Technical Support Center: Purification of Crude 4-Bromo-7-Fluoro-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-bromo-7-fluoro-1H-indole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. A common mobile phase system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on the purification of similar halogenated indazoles, a starting mobile phase composition of ethyl acetate/petroleum ether (1:5, v/v) is a good starting point.[1] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to the column separation.

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound is an aromatic compound, it should be UV active. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate. Additionally, you can use chemical stains for visualization. A p-anisaldehyde solution or a potassium permanganate stain can be effective for indoles.

Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?

A3: Streaking or tailing of indole compounds on silica gel is a common issue and can be attributed to several factors:

  • Acidic Silica: Silica gel is slightly acidic, which can lead to strong interactions with the basic nitrogen of the indole ring, causing tailing. To mitigate this, you can neutralize the silica gel by flushing the column with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).

  • Compound Instability: The compound might be degrading on the silica gel. You can test for this by running a 2D TLC. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

  • Inappropriate Solvent System: The chosen mobile phase may not be optimal. Experiment with different solvent systems, for instance, dichloromethane/methanol, to find a system that provides better separation and spot shape.

Q4: I am observing poor separation between my product and impurities. What are some strategies to improve resolution?

A4: Poor separation can be addressed by several methods:

  • Optimize the Mobile Phase: The polarity of the mobile phase is critical. Aim for an Rf value of 0.2-0.4 for your target compound on TLC for the best separation on a column.

  • Use a Shallow Gradient: Instead of isocratic elution (using a constant solvent mixture), a shallow gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.

  • Column Dimensions: A longer and narrower column generally provides better separation for difficult-to-separate compounds.

  • Reduce Sample Load: Overloading the column can lead to broad, overlapping bands. A general guideline is to use a silica-to-crude product ratio of 50:1 to 100:1 by weight for challenging separations.

Q5: The purified product is still colored. How can I remove colored impurities?

A5: Colored impurities in indole synthesis often arise from oxidation or polymerization. If column chromatography does not remove them, you might consider recrystallization as a subsequent purification step. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, is often effective for recrystallizing indole derivatives.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Compound has decomposed on the column.Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like neutral alumina.
Product elutes too quickly (with the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in the hexane/ethyl acetate mixture.
Multiple impurities co-elute with the product Poor separation efficiency.Optimize the mobile phase to achieve a larger difference in Rf values between the product and impurities on TLC. Employ a shallow gradient elution. Use a longer column or reduce the amount of sample loaded.
The crude mixture is complex.Consider a pre-purification step, such as an acid-base extraction, to remove some of the impurities before column chromatography.
Low yield of purified product Compound is partially lost on the column (streaking/degradation).Add a basic modifier like triethylamine to the mobile phase to reduce streaking. Ensure the compound is stable on silica.
Fractions were mixed incorrectly.Carefully monitor the elution using TLC and combine only the pure fractions.
Cracks or channels form in the silica bed Improperly packed column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates (silica gel coated with fluorescent indicator)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully add the sample solution to the top of the column.

  • Allow the sample to absorb onto the silica gel by draining the solvent until it reaches the top of the sand.

  • Gently add a small amount of the mobile phase and again drain it to the top of the sand.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Start collecting fractions.

  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides estimated parameters for the purification. These values are based on the purification of similar compounds and should be optimized for your specific experiment.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash chromatography.
Mobile Phase (Starting) Ethyl Acetate/Petroleum Ether (1:5, v/v)Adjust based on TLC analysis.[1]
Estimated Rf of Product 0.2 - 0.4In the optimized mobile phase on a silica TLC plate.
Silica to Crude Ratio 30:1 to 50:1 (w/w)Increase for difficult separations.
Expected Purity >95%Dependent on the crude material's impurity profile.
Expected Yield 60-80%Can vary significantly based on reaction and purification efficiency.

Experimental Workflow Diagram

experimental_workflow crude_sample Crude this compound tlc_analysis TLC Analysis (Optimize Mobile Phase) crude_sample->tlc_analysis column_prep Column Preparation (Silica Gel Slurry) tlc_analysis->column_prep Determines Starting Eluent sample_loading Sample Loading column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

References

Technical Support Center: Optimizing Reaction Yield for 4-Bromo-7-fluoro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-7-fluoro-1H-indole. This valuable building block is often synthesized via multi-step pathways, with the Fischer indole synthesis being a prominent method. Careful control of reaction parameters is crucial for maximizing yield and minimizing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[1] This classic acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.[1] For the synthesis of this compound, the key starting material is (2-bromo-5-fluorophenyl)hydrazine.[3]

Another versatile method for indole synthesis is the Leimgruber-Batcho synthesis, which starts from an o-nitrotoluene derivative.[4] This two-step process involves the formation of an enamine followed by a reductive cyclization.[4]

Q2: I am experiencing low yields in the Fischer indole synthesis of this compound. What are the potential causes?

A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:

  • Suboptimal Acid Catalyst and Concentration: The choice and amount of acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice often depends on the specific substrates.[1]

  • Inappropriate Reaction Temperature: The reaction is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of starting materials or the final product.

  • Impure Starting Materials: The purity of the (2-bromo-5-fluorophenyl)hydrazine and the carbonyl compound is paramount. Impurities can lead to unwanted side reactions.

  • Side Reactions: The formation of regioisomers, if an unsymmetrical ketone is used, can reduce the yield of the desired product.

Q3: What are common side products I should be aware of during the synthesis and how can I minimize them?

A3: During the synthesis of halogenated indoles, several side products can form:

  • Over-bromination: If elemental bromine is used as a brominating agent, it can be challenging to control the stoichiometry, leading to the formation of di- or tri-brominated indoles. Using a milder brominating agent like N-bromosuccinimide (NBS) can improve selectivity.

  • Debromination: Reductive debromination can occur, especially during subsequent reactions like cross-coupling, leading to the formation of 7-fluoro-1H-indole. Protecting the indole nitrogen can often mitigate this issue.

  • Formation of Isomers: When using an unsymmetrical ketone in the Fischer indole synthesis, a mixture of two regioisomeric indoles can be produced. The ratio of these isomers can be influenced by the reaction conditions, particularly the acidity of the medium.

Q4: What are the best practices for purifying crude this compound?

A4: Purification of dihalogenated indoles can be challenging due to the presence of closely related impurities. The following methods are commonly employed:

  • Column Chromatography: This is the most widely used technique. A silica gel stationary phase is typically effective. The choice of eluent is crucial for good separation; a gradient of ethyl acetate in hexanes is a common starting point.

  • Recrystallization: If the crude product is a solid with relatively high purity, recrystallization can be an excellent method to obtain highly pure material. It is important to screen various solvents to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (starting material remains).Insufficient heating or reaction time.Increase the reaction temperature in small increments or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Inappropriate acid catalyst.Screen different Brønsted or Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄) and optimize the concentration.
Formation of a complex mixture of products.Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and monitor the reaction closely by TLC.
Impure starting materials.Ensure the purity of (2-bromo-5-fluorophenyl)hydrazine and the carbonyl compound using appropriate analytical techniques (e.g., NMR, melting point).
Significant amount of isomeric byproduct.Use of an unsymmetrical ketone in the Fischer indole synthesis.If possible, use a symmetrical ketone or aldehyde. Otherwise, carefully optimize the reaction conditions (acid catalyst, temperature) to favor the formation of the desired isomer. Purification by column chromatography will be necessary.
Issue 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with impurities during column chromatography.Inappropriate solvent system.Systematically vary the polarity of the eluent. A shallow gradient can improve the separation of closely related compounds.
Overloading the column.Use a larger column or reduce the amount of crude material loaded.
Product degrades on the silica gel column.Acidic nature of silica gel.Deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before loading the sample. Alternatively, use a different stationary phase like neutral alumina.
Low recovery after recrystallization.The chosen solvent is too good, even at low temperatures.Use a co-solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity is observed. Allow the solution to cool slowly.

Experimental Protocols

Key Synthesis: Fischer Indole Synthesis of this compound

This protocol is a general guideline based on the principles of the Fischer indole synthesis.[1] The specific quantities and reaction conditions may require optimization.

Step 1: Synthesis of (2-bromo-5-fluorophenyl)hydrazine

The precursor, (2-bromo-5-fluorophenyl)hydrazine, can be synthesized from 2-bromo-5-fluoroaniline.[3] This typically involves diazotization of the aniline followed by reduction.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation (in situ):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-bromo-5-fluorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add the desired aldehyde or ketone (1.1-1.2 equivalents). For the synthesis of the parent this compound, glyoxal or a protected form can be used.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Indolization:

    • To the reaction mixture, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride, typically 1.2-2.0 equivalents).

    • Heat the reaction mixture to reflux (the optimal temperature will depend on the solvent and catalyst used and should be determined experimentally).

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 (2-bromo-5-fluorophenyl)hydrazine hydrazone Hydrazone Formation (in situ) start1->hydrazone start2 Aldehyde or Ketone start2->hydrazone indolization Indolization (Acid Catalyst, Heat) hydrazone->indolization workup Aqueous Work-up & Extraction indolization->workup purification Column Chromatography workup->purification end_product This compound purification->end_product

Caption: General workflow for the Fischer indole synthesis of this compound.

Troubleshooting_Low_Yield cluster_investigation Investigation cluster_optimization Optimization start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions purify_reagents Purify Starting Materials check_purity->purify_reagents optimize_catalyst Optimize Acid Catalyst & Conc. check_conditions->optimize_catalyst optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp end_goal Improved Yield optimize_catalyst->end_goal optimize_temp->end_goal purify_reagents->end_goal

Caption: A logical workflow for troubleshooting low reaction yields.

References

troubleshooting failed reactions involving 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-bromo-7-fluoro-1H-indole. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the chemical synthesis and functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in cross-coupling reactions with this compound?

A1: Low yields in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound can often be attributed to several factors. Catalyst deactivation due to exposure to oxygen is a primary concern. Additionally, the unprotected N-H group of the indole can interfere with the catalytic cycle. Side reactions such as protodeboronation of the boronic acid partner (in Suzuki coupling) or dehalogenation of the starting material can also significantly reduce the yield. Finally, suboptimal reaction conditions, including the choice of ligand, base, solvent, and temperature, play a crucial role.

Q2: I am observing significant dehalogenation of my this compound starting material. What could be the cause and how can I prevent it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by certain bases or impurities in the reaction mixture. To minimize dehalogenation, consider using milder bases and ensure all reagents and solvents are of high purity. Screening different phosphine ligands can also help, as some are less prone to promoting this side reaction.

Q3: Does the unprotected N-H group of the indole interfere with the reaction, and should I use a protecting group?

A3: Yes, the acidic proton of the indole's N-H group can interfere with the catalytic cycle, leading to lower yields and inconsistencies. While some protocols are optimized for the unprotected indole, N-protection with a suitable group like tert-butyloxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can significantly improve the outcome of the reaction. However, this will necessitate additional protection and deprotection steps in your synthetic route.

Q4: How does the fluorine atom at the 7-position affect the reactivity of this compound?

A4: The fluorine atom is strongly electron-withdrawing, which can influence the electronic properties of the indole ring. This can be beneficial in the oxidative addition step of the palladium catalytic cycle, which is often rate-limiting. However, the overall electronic nature of the substrate is complex, and the interplay between the electron-withdrawing fluorine and the indole ring system will impact the optimal reaction conditions.

Q5: What are the most common side products I should look out for in a Suzuki-Miyaura coupling reaction?

A5: Besides the desired product and unreacted starting materials, common side products in Suzuki-Miyaura coupling include the homocoupling of the boronic acid and the dehalogenated starting material (7-fluoro-1H-indole). Protodeboronation of your boronic acid reagent is also a frequent issue.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction

If you are experiencing low to no yield in your Suzuki-Miyaura coupling of this compound, a systematic approach to troubleshooting is recommended. The following workflow can help you identify and resolve the issue.

G start Low/No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check nh_interference 2. Consider N-H Interference - Add N-Boc protecting group reagent_check->nh_interference If reagents are fine catalyst_screening 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl2) - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) nh_interference->catalyst_screening base_solvent_opt 4. Base & Solvent Optimization - Screen bases (K2CO3, K3PO4, Cs2CO3) - Vary solvent system (Dioxane/H2O, Toluene/H2O) catalyst_screening->base_solvent_opt If yield still low temp_time_adj 5. Temperature & Time Adjustment - Increase temperature (80°C to 110°C) - Monitor reaction over time base_solvent_opt->temp_time_adj If no improvement success Improved Yield temp_time_adj->success If still suboptimal

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Common Issues and Solutions

The Buchwald-Hartwig amination can also present challenges. Below is a guide to address common problems.

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure strictly anhydrous and anaerobic conditions. Use a fresh batch of palladium precatalyst and ligand.
Poor quality reagentsUse freshly distilled/dried solvents and high-purity amines.
Incorrect baseThe choice of base is critical. Screen strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4.
Formation of Side Products Reductive dehalogenationUse a less sterically hindered ligand or lower the reaction temperature.
Reaction at N1 of indoleProtect the indole nitrogen with a Boc or SEM group to ensure regioselectivity.

Experimental Protocols

The following are representative experimental protocols for common reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

N-Boc Protection of this compound

G start Start: Dissolve Indole in THF add_na_h Add NaH portion-wise at 0°C start->add_na_h stir_rt Stir at room temperature for 30 min add_na_h->stir_rt add_boc Add (Boc)2O in THF dropwise at 0°C stir_rt->add_boc warm_rt Warm to room temperature and stir for 2h add_boc->warm_rt quench Quench with saturated NH4Cl (aq) warm_rt->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry over Na2SO4 and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: Isolated N-Boc protected indole purify->end

Caption: Experimental workflow for N-Boc protection.

Detailed Protocol:

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Suzuki-Miyaura Coupling of N-Boc-4-bromo-7-fluoro-1H-indole

Detailed Protocol:

  • In a reaction vessel, combine N-Boc-4-bromo-7-fluoro-1H-indole (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acidN-Boc-7-fluoro-4-phenyl-1H-indole85
4-Methoxyphenylboronic acidN-Boc-7-fluoro-4-(4-methoxyphenyl)-1H-indole92
3-Pyridinylboronic acidN-Boc-7-fluoro-4-(pyridin-3-yl)-1H-indole78
Buchwald-Hartwig Amination of N-Boc-4-bromo-7-fluoro-1H-indole

Detailed Protocol:

  • To a reaction tube, add N-Boc-4-bromo-7-fluoro-1H-indole (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and a palladium precatalyst/ligand system (e.g., Pd2(dba)3 with XPhos).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

AmineProductTypical Yield (%)
MorpholineN-Boc-7-fluoro-4-(morpholino)-1H-indole95
AnilineN-Boc-7-fluoro-4-(phenylamino)-1H-indole88
BenzylamineN-Boc-4-(benzylamino)-7-fluoro-1H-indole91
N-Boc Deprotection

Detailed Protocol:

  • Dissolve the N-Boc protected indole in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) at room temperature.

  • Stir the mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify if necessary.

This technical support center provides a foundational guide for working with this compound. For specific applications, further optimization of the provided protocols may be necessary.

side reactions to consider when using 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-bromo-7-fluoro-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on the this compound molecule?

A1: The primary reactive sites are the N-H position of the indole ring, the C-Br bond for cross-coupling reactions, and the C2 and C3 positions of the pyrrole ring for electrophilic substitution. The electron-withdrawing nature of the fluorine and bromine atoms can influence the electron density and reactivity of the entire indole system.

Q2: Can the N-H bond of this compound interfere with my desired reaction?

A2: Yes, the acidic proton on the indole nitrogen can participate in various reactions. In the presence of a strong base, it can be deprotonated, forming an indolyl anion which can act as a nucleophile. In reactions like palladium-catalyzed cross-couplings, failure to protect the N-H group can lead to side reactions or catalyst deactivation. For instance, in some coupling reactions, N-arylation can compete with the desired C-Br coupling.

Q3: What are the potential side reactions when performing metal-halogen exchange (e.g., lithiation) on this compound?

A3: While metal-halogen exchange at the C4-Br position is a primary pathway, several side reactions can occur:

  • Deprotonation at N1: Strong organolithium bases can deprotonate the N-H group. It is often advisable to protect the indole nitrogen before attempting lithiation.

  • Halogen migration: Although less common, halogen migration or scrambling can occur under certain conditions.

  • Decomposition: Indole rings can be unstable to very strong bases, potentially leading to ring-opening or decomposition, especially at elevated temperatures.

Q4: Are there any known incompatibilities of this compound with common reagents or solvents?

A4: While generally stable, this compound may exhibit instability under certain conditions. For example, prolonged exposure to strong acids can lead to polymerization or degradation of the indole core. Additionally, some bromoindole derivatives have been observed to decompose in water at elevated temperatures.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Steps
N-H Interference Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, Ts) prior to the coupling reaction. This prevents competitive N-arylation or catalyst inhibition.
Debromination Reduce the reaction temperature or use a milder base. Debromination can occur as a side reaction, particularly with highly active catalysts or elevated temperatures.
Homocoupling Ensure anaerobic conditions and use fresh, high-quality reagents. Homocoupling of the boronic acid or organometallic partner can be a significant side reaction.
Ligand Decomposition Choose a robust phosphine ligand suitable for the specific coupling reaction. Some ligands can degrade under the reaction conditions, leading to catalyst deactivation.[1][2]
Issue 2: Multiple Products in Electrophilic Substitution Reactions (e.g., Nitration, Acylation)
Potential Cause Troubleshooting Steps
Lack of Regioselectivity The electronic effects of the bromo and fluoro substituents can direct electrophilic attack to multiple positions. Perform the reaction at a lower temperature and consider using a milder electrophilic reagent to improve selectivity.
N-Substitution If the N-H is unprotected, electrophiles can attack the nitrogen. Protect the indole nitrogen before carrying out the electrophilic substitution.
Over-reaction Use stoichiometric amounts of the electrophile and monitor the reaction closely by TLC or LC-MS to avoid di- or tri-substituted products.

Experimental Protocols

Protocol 1: N-Protection of this compound with a Boc Group

This protocol describes a general procedure for protecting the indole nitrogen, which is often a crucial first step to prevent side reactions.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

logical_relationship start Starting Material: This compound nh_reaction N-H Reactivity start->nh_reaction Base/Electrophile cbr_reaction C-Br Reactivity start->cbr_reaction Pd Catalyst ring_reaction Ring Reactivity start->ring_reaction Electrophile/Acid deprotonation Deprotonation (Side Reaction) nh_reaction->deprotonation n_protection N-Protection (Desired) nh_reaction->n_protection cross_coupling Cross-Coupling (Desired) cbr_reaction->cross_coupling debromination Debromination (Side Reaction) cbr_reaction->debromination electrophilic_sub Electrophilic Substitution (Desired) ring_reaction->electrophilic_sub polymerization Polymerization (Side Reaction) ring_reaction->polymerization

Caption: Decision tree for potential reaction pathways and side reactions of this compound.

experimental_workflow start This compound step1 N-Protection (e.g., Boc₂O, NaH) start->step1 intermediate N-Protected Indole step1->intermediate step2 Cross-Coupling (e.g., Suzuki) intermediate->step2 product Desired Product step2->product side_reaction Side Reaction: Debromination/ Homocoupling step2->side_reaction

Caption: Recommended workflow for a Suzuki cross-coupling reaction to minimize side reactions.

References

improving the stability of 4-bromo-7-fluoro-1H-indole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-bromo-7-fluoro-1H-indole. This resource is designed to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with the handling and reactivity of this compound. Here you will find troubleshooting guides and frequently asked questions to enhance the stability and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many indole derivatives, this compound is susceptible to degradation under certain conditions. The main concerns are:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be accelerated by atmospheric oxygen, oxidizing agents, and certain metal catalysts, often leading to colored impurities and polymerization.[1]

  • Acid Instability: Strong acidic conditions can lead to protonation of the indole nitrogen, potentially causing dimerization, polymerization, or other undesired side reactions, especially at elevated temperatures.

  • Strong Bases: While the indole N-H is weakly acidic, strong bases can deprotonate it, increasing the nucleophilicity of the molecule and potentially leading to unwanted side reactions.

Q2: How should I store this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, proper storage is crucial. We recommend the following:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1][2]

  • Low Temperature: Keep the compound in a refrigerator at a low temperature (e.g., 4°C).[2]

  • Protection from Light: Store in a dark or amber-colored vial to prevent light-induced degradation.[1]

Q3: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?

A3: The formation of colored impurities, often ranging from yellow to dark brown, is a common indicator of indole degradation, typically through oxidation.[1] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

Q4: Is N-protection necessary when using this compound in cross-coupling reactions?

A4: While not always mandatory, N-protection is highly recommended, especially for researchers encountering issues with yield or reproducibility. The free N-H group can interfere with catalytic cycles, particularly in palladium-catalyzed reactions, by coordinating to the metal center or by acting as a proton source, which can lead to side reactions like protodeboronation in Suzuki couplings.[3] Common protecting groups for indoles include Boc (di-tert-butyl dicarbonate), sulfonyl derivatives, and SEM (2-(trimethylsilyl)ethoxymethyl).

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, issues can arise when using heteroaromatic substrates like this compound.

Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst inactivity. 2. Poor quality of boronic acid/ester. 3. Suboptimal reaction conditions (base, solvent, temperature). 4. Interference from the unprotected N-H group.1. Use a fresh, active palladium catalyst or a pre-catalyst. Ensure the reaction is under an inert atmosphere. 2. Use fresh, high-purity boronic acid/ester. Consider using a more stable pinacol boronate ester. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF).[4][5] 4. Protect the indole nitrogen with a suitable protecting group (e.g., Boc).
Significant Protodeboronation 1. Presence of protic sources (water, N-H group). 2. Unstable boronic acid. 3. Inappropriate base.1. Use anhydrous conditions if possible. Protect the indole nitrogen. 2. Switch to a more stable boronate ester (e.g., pinacol ester).[5] 3. Screen milder bases or use anhydrous fluoride sources (e.g., KF).
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of Starting Material Reductive processes occurring in the catalytic cycle.Optimize the ligand and base combination. Sometimes, a change in the palladium source can mitigate this side reaction.

This is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or a Buchwald precatalyst at 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[6]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[6]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Troubleshooting Start Low or No Yield Reagent_Check 1. Reagent Integrity Check - Fresh boronic acid/ester? - Active catalyst? - Dry & degassed solvent? Start->Reagent_Check NH_Interference 2. Consider N-H Interference - Protect indole with Boc group. Reagent_Check->NH_Interference If reagents are fine Catalyst_Screen 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl2). - Screen bulky, electron-rich ligands (e.g., XPhos). NH_Interference->Catalyst_Screen If yield is still low Success Improved Yield Optimization Successful NH_Interference->Success Base_Solvent_Opt 4. Base & Solvent Optimization - Screen bases (K2CO3, K3PO4, Cs2CO3). - Vary solvent system (e.g., Dioxane/H2O, 2-MeTHF). Catalyst_Screen->Base_Solvent_Opt If no improvement Catalyst_Screen->Success Temp_Time_Adj 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor reaction over time. Base_Solvent_Opt->Temp_Time_Adj If still suboptimal Base_Solvent_Opt->Success Temp_Time_Adj->Success

A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds. The unprotected N-H of the indole can complicate this reaction.

Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Inefficient catalyst system. 2. Base-sensitive functional groups on either coupling partner. 3. Catalyst inhibition by the indole N-H.1. Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, tBuBrettPhos) and palladium pre-catalysts. 2. Use weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu.[7] 3. Protect the indole nitrogen. This is often the most effective solution for stubborn substrates.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Use of a very strong base.1. Attempt the reaction at a lower temperature for a longer duration. 2. Switch to a milder base.
Side Reactions (e.g., hydrodehalogenation) Unfavorable reductive elimination pathways.Optimize the ligand and solvent. A more electron-rich, bulky ligand can sometimes favor the desired C-N bond formation.
  • Reaction Setup: In a glovebox, add the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) to a vial.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-120 °C) with stirring. Monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds.

Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Deactivation of the palladium catalyst. 2. Homocoupling of the alkyne (Glaser coupling). 3. Poor solubility of reagents.1. Ensure strictly anaerobic conditions. Use of a copper co-catalyst (CuI) is standard, but copper-free conditions can sometimes be beneficial.[8] 2. Minimize exposure to oxygen. Running the reaction under dilute conditions can also help. 3. Choose a solvent system in which all components are soluble (e.g., THF, DMF).
Reaction Stalls 1. Catalyst has died. 2. Base is consumed or not effective.1. Add another portion of the catalyst. 2. Use a suitable organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases.
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an organic base (e.g., Et₃N). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by flash column chromatography.

General Stability and Handling Workflow

The following diagram provides a logical workflow for improving the stability of this compound during experimental procedures.

Stability_Workflow Start Experiencing Low Yield or Substrate Decomposition Handling 1. Review Handling & Storage - Store under inert gas at low temp? - Use fresh, pure material? Start->Handling Reaction_Setup 2. Optimize Reaction Setup - Degas all solvents? - Run under strict inert atmosphere? Handling->Reaction_Setup If handling is correct N_Protection 3. Consider N-H Reactivity - Protect the indole nitrogen (e.g., with Boc)? Reaction_Setup->N_Protection If setup is optimized Condition_Screening 4. Screen Reaction Conditions - Milder base? - Lower temperature? - Different catalyst/ligand? N_Protection->Condition_Screening If issues persist Success Improved Stability & Yield N_Protection->Success Condition_Screening->Success

Decision workflow for improving experimental outcomes.

References

Technical Support Center: Large-Scale Synthesis of 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of 4-bromo-7-fluoro-1H-indole.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, particularly when scaling up production. The primary focus is on the widely applicable Leimgruber-Batcho indole synthesis method.

Issue 1: Low Yield of the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Incomplete initial condensation reaction Monitor the reaction closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature (e.g., to 125°C). Ensure the N,N-dimethylformamide dimethyl acetal (DMF-DMA) is of high purity and used in appropriate molar excess.Increased conversion to the enamine intermediate, leading to a higher overall yield.
Poor quality of starting materials Ensure the purity of 2-bromo-5-fluoro-1-methyl-3-nitrobenzene. Impurities can lead to significant side reactions.Reduced byproduct formation and improved reaction efficiency.
Suboptimal reduction conditions The choice of reducing agent is critical. Raney nickel is effective, but catalyst activity can vary. Ensure the catalyst is fresh. Alternatively, consider other reducing agents like iron in acetic acid or catalytic hydrogenation with Pd/C. Control the temperature carefully during the addition of hydrazine hydrate to prevent runaway reactions.[1]Efficient and complete reduction of the nitro group without compromising the indole ring formation.
Product decomposition Avoid excessively high temperatures during reaction and work-up. This compound can be sensitive to strong acids and prolonged heat.Minimized degradation of the final product, improving the isolated yield.

Issue 2: Multiple Spots on TLC/HPLC (Impurity Formation)

Potential Cause Troubleshooting Step Expected Outcome
Formation of regioisomers While the Leimgruber-Batcho synthesis is generally regioselective for this substitution pattern, impurities from the starting material can lead to isomeric byproducts. Confirm the structure of the starting nitro-compound.A cleaner product profile with the desired isomer as the major component.
Side reactions from harsh conditions Overheating during the initial condensation or the final cyclization can cause side reactions. Maintain strict temperature control. Consider milder reaction conditions if possible.Reduction in the formation of unwanted byproducts.
Incomplete reduction or cyclization If intermediates are observed, the reduction or cyclization step may be incomplete. Ensure sufficient reaction time and appropriate catalyst loading.Complete conversion to the final indole product.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step Expected Outcome
Emulsion formation during work-up Break up emulsions by adding brine or by filtering the mixture through a pad of celite.Clear separation of aqueous and organic layers, facilitating efficient extraction.
Product is an oil or low-melting solid The product may not readily crystallize. Consider purification by column chromatography. For large-scale operations, a silica plug filtration might be sufficient to remove polar impurities.Isolation of the product with the desired purity.
Co-elution of impurities during chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar mixture (e.g., with ethyl acetate) can improve separation.[1]Effective separation of the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis method for this compound?

A1: The Leimgruber-Batcho indole synthesis is a robust and scalable method for preparing this compound. This method is often preferred for industrial production due to its cost-effective reagents, mild reaction conditions, and generally high yields for substituted indoles.[1]

Q2: My reaction yield is consistently low. What are the most critical parameters to check?

A2: Low yields are a common issue. The most critical parameters to investigate are:

  • Purity of Starting Materials: Ensure the starting 2-bromo-5-fluoro-1-methyl-3-nitrobenzene is of high purity.

  • Reaction Temperature: Both the initial condensation and the final cyclization steps are temperature-sensitive. Overheating can lead to decomposition.

  • Catalyst Activity: If using a catalytic reduction step (e.g., with Raney nickel or Pd/C), the activity of the catalyst is crucial for a complete reaction.

Q3: I am observing significant amounts of byproducts. What are the likely side reactions?

A3: Byproduct formation can arise from several sources. Common side reactions include incomplete reaction at any stage, the formation of isomeric indoles if the starting material is not pure, and decomposition of the product under harsh conditions. Careful monitoring of the reaction progress by TLC or HPLC can help identify at which stage the byproducts are forming.

Q4: What is the best method for purifying this compound on a large scale?

A4: For large-scale purification, crystallization is the most economical method. If the crude product is an oil or does not crystallize easily, column chromatography over silica gel is a common alternative. A typical solvent system would be a mixture of ethyl acetate and petroleum ether or hexane.[1] For very large quantities, a short plug of silica gel may be used to remove baseline impurities.

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound

This protocol is divided into two main steps: the formation of the enamine intermediate and its subsequent reductive cyclization.

Step 1: Synthesis of (E)-1-(2-(2-bromo-5-fluoro-3-nitrophenyl)vinyl)pyrrolidine

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-bromo-5-fluoro-1-methyl-3-nitrobenzene.

  • Add N,N-dimethylformamide (DMF) as the solvent, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the mixture to 120°C and stir until the reaction is complete, monitoring by TLC.[1]

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent.

  • The resulting crude enamine can be used directly in the next step or purified by recrystallization from methanol.[1]

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a reaction vessel equipped for hydrogenation.[1]

  • Add a slurry of Raney nickel in the same solvent.[1]

  • Heat the mixture to 50°C and slowly add hydrazine hydrate dropwise via an addition funnel.[1] Be cautious as this reaction is exothermic.

  • After the addition is complete, maintain the reaction at 50°C for several hours until the reaction is complete (monitor by TLC or HPLC).[1]

  • Cool the reaction mixture and carefully filter off the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by recrystallization.[1]

Visualizations

experimental_workflow Experimental Workflow for Leimgruber-Batcho Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start Start: 2-bromo-5-fluoro- 1-methyl-3-nitrobenzene reagents1 Add DMF, DMF-DMA, Pyrrolidine start->reagents1 reaction1 Heat to 120°C (Monitor by TLC) reagents1->reaction1 workup1 Cool and Concentrate reaction1->workup1 intermediate Crude Enamine Intermediate workup1->intermediate dissolve Dissolve in THF/Ethanol intermediate->dissolve reagents2 Add Raney Nickel dissolve->reagents2 reaction2 Heat to 50°C Add Hydrazine Hydrate (Monitor by TLC/HPLC) reagents2->reaction2 workup2 Cool and Filter Catalyst reaction2->workup2 concentrate Concentrate Filtrate workup2->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_investigation Investigation Steps cluster_action Corrective Actions cluster_outcome Expected Outcome start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_temp Review Reaction Temperature Logs start->check_temp check_catalyst Assess Catalyst Activity/Age start->check_catalyst purify_sm Purify Starting Material check_purity->purify_sm Impure optimize_temp Optimize Temperature Profile check_temp->optimize_temp Deviation fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Inactive improved_yield Improved Yield purify_sm->improved_yield optimize_temp->improved_yield fresh_catalyst->improved_yield

Caption: Troubleshooting workflow for addressing low product yield.

References

analytical methods for assessing the purity of 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 4-bromo-7-fluoro-1H-indole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used for quantitative purity assessment (qNMR).

Q2: What are the expected molecular weight and mass-to-charge ratios (m/z) for this compound?

A2: The molecular formula is C₈H₅BrFN, with a monoisotopic mass of approximately 212.96 g/mol . In mass spectrometry, you can expect to see the molecular ion peaks corresponding to the bromine isotopes: [M]+ at m/z ≈ 213 and [M+2]+ at m/z ≈ 215 with roughly equal intensity.

Q3: Are there any known stability issues with this compound under typical analytical conditions?

A3: Halogenated indoles can be susceptible to degradation under certain conditions. Forced degradation studies on similar compounds have shown that they can be sensitive to strong acids, bases, and oxidative conditions.[1][2] During analysis, it is important to use fresh solutions and avoid prolonged exposure to harsh mobile phases or high temperatures in the GC inlet to prevent the formation of degradation products.

Q4: What are the key safety precautions when handling this compound?

A4: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed or inhaled and may cause skin and eye irritation.[3] All handling should be performed in a well-ventilated fume hood.

Analytical Methods and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of this compound and detecting non-volatile impurities.

Recommended Starting Method:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with 40% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile or a mixture of Acetonitrile and Water

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of TFA to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B). Degas the mobile phases before use.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient method. Monitor the chromatogram at 280 nm.

  • Data Analysis: Integrate all peaks and calculate the purity based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile impurities.

Recommended Starting Method:

ParameterRecommended Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Start at 120 °C (hold for 2 min), ramp at 15 °C/min to 230 °C, then ramp at 10 °C/min to 300 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 m/z

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • System Setup: Set up the GC-MS with the specified parameters and perform a solvent blank injection to ensure system cleanliness.

  • Injection: Inject 1 µL of the sample solution.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the main component and any impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. The characteristic isotopic pattern of bromine should be visible for bromine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of this compound and identifying impurities with different chemical structures.

Expected ¹H and ¹³C NMR Data (based on similar structures):

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H NMR
NH8.0 - 8.5br s
Aromatic CH6.5 - 7.5m
¹³C NMR
C-Br~115s
C-F~150-160d (J_CF)
Other Aromatic C100 - 140m

Note: Chemical shifts are highly dependent on the solvent used.

Troubleshooting Guides

HPLC Troubleshooting

// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pressure [label="Abnormal Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; peak_shape [label="Poor Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; retention_time [label="Retention Time Shift", fillcolor="#FBBC05", fontcolor="#202124"];

// Pressure Issues high_pressure [label="High Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; low_pressure [label="Low/No Pressure", fillcolor="#F1F3F4", fontcolor="#202124"];

// Peak Shape Issues tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting [label="Peak Fronting", fillcolor="#F1F3F4", fontcolor="#202124"]; split [label="Split Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];

// Retention Time Issues drifting [label="Drifting Retention Times", fillcolor="#F1F3F4", fontcolor="#202124"]; sudden_change [label="Sudden Change in Retention", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_high_p [label="Check for blockages (frits, column, tubing)\nFlush system\nCheck sample solubility", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low_p [label="Check for leaks (fittings, pump seals)\nEnsure sufficient mobile phase\nPurge pump", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing [label="Use high-purity silica column\nAdjust mobile phase pH\nAdd competing base (e.g., triethylamine)\nCheck for column degradation", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_fronting [label="Reduce sample concentration/volume\nEnsure sample solvent is weaker than mobile phase", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_split [label="Check for column void or channeling\nEnsure proper sample dissolution\nClean injector", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_drifting [label="Ensure stable column temperature\nCheck mobile phase composition and stability\nAllow for proper column equilibration", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_sudden [label="Check for changes in mobile phase preparation\nVerify correct method parameters\nCheck for pump malfunction", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> pressure; start -> peak_shape; start -> retention_time;

pressure -> high_pressure; pressure -> low_pressure;

peak_shape -> tailing; peak_shape -> fronting; peak_shape -> split;

retention_time -> drifting; retention_time -> sudden_change;

high_pressure -> sol_high_p [style=dashed]; low_pressure -> sol_low_p [style=dashed]; tailing -> sol_tailing [style=dashed]; fronting -> sol_fronting [style=dashed]; split -> sol_split [style=dashed]; drifting -> sol_drifting [style=dashed]; sudden_change -> sol_sudden [style=dashed]; } end_dot Caption: HPLC Troubleshooting Workflow

Common HPLC Problems and Solutions:

ProblemPossible Cause(s)Recommended Action(s)
High Backpressure - Blockage in the system (inline filter, guard column, column frit)- Sample precipitation in the column- Mobile phase incompatibility- Systematically remove components (column, guard column) to isolate the blockage.- Flush the column in the reverse direction.- Ensure sample is fully dissolved in the mobile phase.[4]
Peak Tailing - Secondary interactions with residual silanols on the column packing- Column overload- Dead volume in the system- Use a highly end-capped, high-purity silica column.- Lower the mobile phase pH to suppress silanol activity.- Reduce the injection volume or sample concentration.[5]
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Column degradation- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven for stable temperature control.- Replace the column if performance has deteriorated.[6]
GC-MS Troubleshooting

// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_peaks [label="No or Small Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; peak_shape [label="Poor Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Baseline Issues", fillcolor="#FBBC05", fontcolor="#202124"];

// No Peaks Issues no_injection [label="No Injection/Detection", fillcolor="#F1F3F4", fontcolor="#202124"];

// Peak Shape Issues tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting [label="Peak Fronting", fillcolor="#F1F3F4", fontcolor="#202124"];

// Baseline Issues high_bleed [label="High Column Bleed", fillcolor="#F1F3F4", fontcolor="#202124"]; ghost_peaks [label="Ghost Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_no_peaks [label="Check syringe and injector\nVerify detector is on and responsive\nConfirm sample concentration", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing [label="Deactivate the inlet liner (use a silanized liner)\nCheck for active sites in the column\nEnsure proper column installation", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_fronting [label="Reduce injection volume\nUse a solvent with a lower boiling point than the initial oven temperature", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_bleed [label="Condition the column properly\nCheck for oxygen leaks in the system\nDo not exceed the column's maximum temperature", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ghost [label="Run a solvent blank to identify source of contamination\nClean the injector port and replace the septum\nCheck for sample carryover", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> no_peaks; start -> peak_shape; start -> baseline;

no_peaks -> no_injection;

peak_shape -> tailing; peak_shape -> fronting;

baseline -> high_bleed; baseline -> ghost_peaks;

no_injection -> sol_no_peaks [style=dashed]; tailing -> sol_tailing [style=dashed]; fronting -> sol_fronting [style=dashed]; high_bleed -> sol_bleed [style=dashed]; ghost_peaks -> sol_ghost [style=dashed]; } end_dot Caption: GC-MS Troubleshooting Workflow

Common GC-MS Problems and Solutions:

ProblemPossible Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column- Column contamination- Sample degradation at high temperatures- Use a deactivated (silanized) inlet liner.- Condition the column according to the manufacturer's instructions.- Lower the injector temperature if the compound is thermally labile.[7]
High Column Bleed - Oxygen leak in the system- Column has not been properly conditioned- Exceeding the maximum operating temperature of the column- Check for leaks in all fittings and connections.- Condition the column overnight at a temperature slightly below its maximum limit.- Ensure the oven temperature program does not exceed the column's limit.[7]
Ghost Peaks - Contamination from the septum, liner, or previous injections (carryover)- Impure carrier gas or solvent- Replace the septum and inlet liner.- Run a solvent blank after a concentrated sample to check for carryover.- Use high-purity gas and solvents with appropriate filters.[7]

References

Technical Support Center: Navigating Regioisomer Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing a critical challenge in indole synthesis: the formation of regioisomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you control regioselectivity in your reactions and streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the most common indole syntheses?

A1: Regioselectivity in indole synthesis is predominantly governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the arylhydrazines (in the Fischer indole synthesis) or the unsymmetrical alkynes (in the Larock indole synthesis) can significantly influence the site of cyclization.

  • Steric Hindrance: Bulky substituents on the ketone (Fischer) or alkyne (Larock) can direct the reaction pathway to the less sterically hindered position.[1]

  • Reaction Conditions: The choice of acid catalyst, its concentration, reaction temperature, and duration can determine the kinetic versus thermodynamic product distribution, thereby altering the final ratio of regioisomers.[2]

Q2: How can I accurately determine the regioisomeric ratio of my product mixture?

A2: The most common and reliable methods for determining the ratio of regioisomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to distinguish between regioisomers due to differences in the chemical shifts and coupling constants of the aromatic and heterocyclic protons. Integration of unique, well-resolved peaks corresponding to each isomer allows for accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): When isomers are difficult to distinguish by NMR or for high-throughput analysis, HPLC with a suitable column and mobile phase can effectively separate and quantify the regioisomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile indole derivatives, GC-MS can provide both separation and identification of the isomers.

Q3: What are the most effective general strategies for separating regioisomers if they do form?

A3: Separation of regioisomers can be challenging due to their similar physical properties. Common purification techniques include:

  • Column Chromatography: This is the most widely used method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale separations, prep-TLC can be an effective method.

  • Recrystallization: If one regioisomer is significantly more abundant or has different solubility properties, fractional recrystallization can be a powerful purification technique.

Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method but can present regioselectivity challenges when using unsymmetrical ketones.

Problem: Poor or undesired regioselectivity with an unsymmetrical ketone.

Potential CauseTroubleshooting Steps
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical.[2] Stronger acids or higher temperatures can favor cyclization at the less substituted α-carbon (kinetic control), while milder conditions may favor the more substituted position (thermodynamic control).[3] Consider using Eaton's reagent (P₂O₅ in MeSO₃H) which has been shown to provide excellent regiocontrol, particularly for the formation of 3-unsubstituted indoles from methyl ketones.[4]
Steric Hindrance If the desired regioisomer is sterically disfavored, consider modifying the ketone substrate to reduce steric bulk if possible. Alternatively, explore other indole synthesis methods that may offer complementary regioselectivity.
Electronic Effects of Substituents Electron-withdrawing groups on the phenylhydrazine can influence the direction of cyclization.[5] If feasible, altering the electronic nature of the substituents may shift the regioselectivity.

Problem: Low yield or reaction failure.

Potential CauseTroubleshooting Steps
N-N Bond Cleavage Side Reaction Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to cleavage of the N-N bond instead of the desired cyclization.[2][6] This is a known issue in the synthesis of 3-aminoindoles. Consider using a less electron-rich carbonyl substrate if possible.
Degradation of Starting Material or Product The harsh acidic conditions of the classical Fischer synthesis can lead to degradation.[4] If decomposition is observed, try diluting the reaction mixture with a solvent like sulfolane or dichloromethane.
Larock Indole Synthesis

The Larock indole synthesis offers good regioselectivity for 2,3-disubstituted indoles, but challenges can arise with certain unsymmetrical alkynes.

Problem: Unexpected regioisomer formation with an unsymmetrical alkyne.

Potential CauseTroubleshooting Steps
Steric and Electronic Effects of Alkyne Substituents The regioselectivity is determined during the migratory insertion of the alkyne into the arylpalladium bond.[7] Generally, the larger substituent on the alkyne directs to the C2 position of the indole.[7] However, strong electronic effects can override steric factors. Electron-withdrawing groups on one of the alkyne's aryl substituents tend to favor that group at the C2 position, while electron-donating groups favor the C3 position.
Ligand Effects While often performed "ligand-less," the addition of bulky phosphine ligands such as P(t-Bu)₃ can improve reaction rates and may influence regioselectivity, especially when using less reactive o-bromoanilines.[1][8]

Problem: Low yield or catalyst deactivation.

Potential CauseTroubleshooting Steps
Slow Oxidative Addition The oxidative addition of o-bromoanilines to the palladium catalyst can be slow. The use of electron-donating phosphine ligands can facilitate this step.[8]
Excess Chloride Additive While a chloride source like LiCl is often beneficial, using more than one equivalent can slow down the reaction and lead to the formation of side products.[7]
Bischler-Möhlau Indole Synthesis

This synthesis is notorious for its harsh conditions, low yields, and often unpredictable regioselectivity.[9][10]

Problem: Mixture of regioisomers and low yield.

Potential CauseTroubleshooting Steps
Harsh Reaction Conditions The high temperatures typically required can lead to multiple reaction pathways and decomposition.[9] Employing milder conditions can significantly improve the outcome. The use of lithium bromide as a catalyst or microwave irradiation has been shown to be effective.[9][11]
Complex Reaction Mechanism The reaction can proceed through different mechanistic pathways, leading to a mixture of 2-aryl and 3-aryl indoles.[10] The outcome is highly dependent on the specific substrates used.

Data Presentation: Regioselectivity in Indole Synthesis

Table 1: Regioselectivity in the Fischer Indole Synthesis with Unsymmetrical Ketones and Varying Acid Catalysts

PhenylhydrazineKetoneAcid CatalystMajor RegioisomerMinor RegioisomerRatio (Major:Minor)Reference
Phenylhydrazine2-Butanone90% H₃PO₄2,3-Dimethylindole2-EthylindoleVaries with acid concentration[12]
Phenylhydrazine2-Butanone70% H₂SO₄2-Ethylindole2,3-DimethylindoleVaries with acid concentration[12]
3-MethylphenylhydrazinePropiophenoneMechanochemical (ball milling)2-Ethyl-6-methylindole2-Ethyl-4-methylindole58:42[13]

Table 2: Regioselectivity in the Larock Indole Synthesis with Unsymmetrical Alkynes

o-HaloanilineAlkyneCatalyst/LigandMajor RegioisomerMinor RegioisomerRatio (Major:Minor)Reference
2-Iodoaniline1-Phenyl-1-propynePd(OAc)₂2-Methyl-3-phenylindole3-Methyl-2-phenylindole>95:5[1]
2-BromoanilineSerine-derived alkynePd[P(o-tol)₃]₂Desired Tryptophan Derivative-70% yield[8]

Experimental Protocols

Protocol 1: Regioselective Fischer Indole Synthesis of 3-Unsubstituted Indoles using Eaton's Reagent[4]

This protocol describes the synthesis of a 3-unsubstituted indole from a methyl ketone and a phenylhydrazine using Eaton's reagent to control regioselectivity.

  • Preparation of Eaton's Reagent: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) while maintaining the temperature below 50°C. The typical concentration is 7.5-10% by weight of P₂O₅.

  • Reaction Setup: To a solution of the phenylhydrazine (1.0 equiv) in Eaton's reagent, add the methyl ketone (1.1 equiv) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100°C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis[14][15]

This protocol provides a milder and more efficient method for the Bischler-Möhlau synthesis using microwave irradiation.

  • Reactant Mixture: In a microwave-safe vessel, combine the aniline (2.0 equiv) and the α-bromoacetophenone (1.0 equiv).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 600 W) for a short duration (e.g., 1-5 minutes). Monitor the reaction progress by TLC.

  • Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent.

  • Purification: Purify the crude product directly by column chromatography on silica gel.

Protocol 3: General Procedure for the Larock Indole Synthesis[16]

This protocol outlines a general procedure for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the o-iodoaniline (1.0 equiv), the disubstituted alkyne (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃ or a bulky phosphine, 4-10 mol%), a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv), and a chloride salt (e.g., LiCl, 1.0 equiv).

  • Solvent Addition: Add a dry, degassed solvent (e.g., DMF or dioxane).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed as monitored by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Visualizations

Fischer_Indole_Regioselectivity start Unsymmetrical Ketone + Phenylhydrazine acid Acid Catalyst hydrazone Hydrazone Intermediate start->hydrazone enamineA More Substituted Enamine hydrazone->enamineA Thermodynamic Control (Milder Acid) enamineB Less Substituted Enamine hydrazone->enamineB Kinetic Control (Stronger Acid) rearrangementA [3,3]-Sigmatropic Rearrangement enamineA->rearrangementA rearrangementB [3,3]-Sigmatropic Rearrangement enamineB->rearrangementB productA Thermodynamic Indole (More Substituted) rearrangementA->productA productB Kinetic Indole (Less Substituted) rearrangementB->productB

Caption: Factors influencing regioselectivity in the Fischer indole synthesis.

Larock_Indole_Catalytic_Cycle pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aniline o-Haloaniline aniline->oxidative_addition aryl_pd_complex Aryl-Pd(II) Complex oxidative_addition->aryl_pd_complex migratory_insertion Migratory Insertion (Regiodetermining Step) aryl_pd_complex->migratory_insertion alkyne Unsymmetrical Alkyne alkyne->migratory_insertion vinyl_pd_complex Vinyl-Pd(II) Complex migratory_insertion->vinyl_pd_complex Steric & Electronic Effects Control Regioselectivity cyclization Intramolecular Cyclization vinyl_pd_complex->cyclization palladacycle Palladacycle cyclization->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration indole 2,3-Disubstituted Indole reductive_elimination->indole

Caption: Catalytic cycle of the Larock indole synthesis showing the regiodetermining step.

Troubleshooting_Workflow start Regioisomer Mixture Observed identify Identify & Quantify Isomers (NMR, HPLC, GC-MS) start->identify fischer Fischer Synthesis? identify->fischer larock Larock Synthesis? fischer->larock No fischer_sol Adjust Acid Catalyst (e.g., Eaton's Reagent) Modify Temperature fischer->fischer_sol Yes bischler Bischler-Möhlau? larock->bischler No larock_sol Analyze Alkyne Substituents (Steric/Electronic) Consider Ligand Addition larock->larock_sol Yes bischler_sol Switch to Milder Conditions (Microwave, LiBr) Re-evaluate Substrate Suitability bischler->bischler_sol Yes separate Optimize Separation (Column Chromatography, Recrystallization) bischler->separate No fischer_sol->separate larock_sol->separate bischler_sol->separate end Desired Regioisomer Obtained separate->end

Caption: General troubleshooting workflow for dealing with regioisomer formation.

References

Catalyst Selection for Cross-Coupling with 4-bromo-7-fluoro-1H-indole: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-bromo-7-fluoro-1H-indole. The guidance is structured to address specific experimental challenges with practical solutions.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best suited for cross-coupling reactions with the electron-rich this compound?

A1: For electron-rich substrates like this compound, palladium catalysts paired with electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are generally most effective.[1][2] These ligands facilitate the oxidative addition step, which can be challenging with electron-rich aryl halides, and promote the reductive elimination step to form the desired product.[3][4] Buchwald ligands such as SPhos and XPhos, as well as bulky trialkylphosphines, are excellent starting points for optimization.[1][5][6]

Q2: Should the indole nitrogen be protected during the cross-coupling reaction?

A2: The free N-H group of the indole can sometimes interfere with palladium catalysts, leading to side reactions or catalyst deactivation.[7] While many successful cross-couplings are achieved with unprotected indoles, N-protection (e.g., with a Boc group) can be a valuable strategy to improve yields and reproducibility, particularly if you are observing complex reaction mixtures or low conversion.[7]

Q3: How do I choose the right base and solvent for my reaction?

A3: The choice of base and solvent is critical and often interdependent. For Suzuki couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), often in a solvent system containing water, such as dioxane/water or THF/water.[8] For Heck and Sonogashira reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used in solvents like DMF, THF, or toluene.[7] The selection should be tailored to ensure the solubility of all reactants and the stability of the catalyst system.[9]

Q4: My Sonogashira coupling is not working. What are the common failure points?

A4: Common issues in Sonogashira couplings include catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and low reactivity of the aryl bromide.[7][10] Ensure a strictly inert atmosphere to prevent catalyst oxidation. If homocoupling is significant, consider a copper-free protocol or using bulky, electron-rich ligands to favor the cross-coupling pathway.[7] For the relatively unreactive this compound, a more active catalyst system and higher reaction temperatures may be necessary.[11]

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki Coupling

Possible Causes & Solutions

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or the catalyst may have decomposed.

    • Solution: Use a pre-catalyst that readily forms the active Pd(0) species.[9] Switch to a more robust ligand system, such as a Buchwald ligand (XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to stabilize the palladium center.[1][3][9]

  • Poor Oxidative Addition: The electron-rich nature of the indole may hinder the oxidative addition step.

    • Solution: Employ bulky, electron-rich phosphine ligands to accelerate oxidative addition.[5] Increasing the reaction temperature may also be beneficial.[12]

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner may be degrading under the reaction conditions.

    • Solution: Use a more stable boronic ester (e.g., a pinacol ester).[9] Ensure the base is not excessively harsh, and consider using milder bases like potassium fluoride (KF).[9][13]

  • Inadequate Base or Solvent: The chosen base may not be effective in promoting transmetalation, or the reactants may not be fully soluble.

    • Solution: Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[9] Ensure the solvent system (e.g., dioxane/water, THF/water) fully dissolves all components.[8]

Problem 2: Significant Side Products in Heck Coupling

Possible Causes & Solutions

  • Double Bond Isomerization: The double bond in the product may be migrating.

    • Solution: This is often influenced by the ligand and reaction conditions. Screening different phosphine ligands can sometimes mitigate this issue.

  • Dehalogenation: The bromo-indole is being reduced to the corresponding indole.

    • Solution: This side reaction can be promoted by certain bases and solvents. Ensure anhydrous conditions if appropriate for the protocol and screen alternative bases.[9]

  • Homocoupling of the Alkene: The alkene coupling partner reacts with itself.

    • Solution: Adjust the stoichiometry of the reactants. Lowering the concentration of the alkene or adding it slowly to the reaction mixture can sometimes help.

Problem 3: Catalyst Turns Black and Reaction Stalls (Sonogashira Coupling)

Possible Causes & Solutions

  • Catalyst Decomposition (Palladium Black): The palladium catalyst has precipitated out of solution as inactive palladium black.

    • Solution: This is often caused by oxygen contamination or high temperatures. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[7][10] Using more robust ligands, like bulky phosphines or NHCs, can help stabilize the catalyst.[3] Anecdotal evidence suggests that THF may promote the formation of palladium black in some Sonogashira reactions.[10]

  • Copper-Mediated Side Reactions: If using a copper co-catalyst, it can lead to alkyne homocoupling (Glaser coupling).

    • Solution: Consider a "copper-free" Sonogashira protocol. These often employ more sophisticated ligands but can provide cleaner reactions.[7] If using copper, ensure it is from a reliable source and used in the correct stoichiometry.

  • Low Reactivity of the Aryl Bromide: The C-Br bond at the 4-position of the indole is not reactive enough under the current conditions.

    • Solution: Increase the reaction temperature.[11] Switch to a more active catalyst system, for example, by using a more electron-rich and bulky phosphine ligand to facilitate the oxidative addition step.[11]

Data Presentation: Catalyst System Comparison

The following tables summarize recommended starting conditions for cross-coupling reactions with this compound, based on successful examples with structurally similar halo-indoles and other challenging heteroaryl halides. Yields are highly substrate-dependent and these conditions should be considered a starting point for optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Notes
Pd₂(dba)₃ (2-5%)SPhos (4-10%)K₃PO₄ (2-3)Dioxane / H₂O80-110A robust system for challenging substrates.[6]
Pd(OAc)₂ (2-5%)XPhos (4-10%)K₂CO₃ (2-3)THF / H₂O80-100Another highly active Buchwald ligand system.[6]
Pd(dppf)Cl₂ (3-5%)-Cs₂CO₃ (2)DME80-100A common and often effective catalyst.[8][14]

Table 2: Recommended Catalyst Systems for Heck Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(OAc)₂ (1-5%)P(o-tolyl)₃ (2-10%)Et₃N (1.5-2)DMF or NMP100-140A classical Heck system.
Pd₂(dba)₃ (2%)P(t-Bu)₃ (4%)Cy₂NMe (2)Dioxane100-120Bulky phosphine ligand for improved activity.
Ligandless (in water)-NaOAc (2)H₂O100Aqueous conditions have been successful for some halo-indoles.[15]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(PPh₃)₂Cl₂ (2-5%)CuI (4-10%)Et₃N or DIPEA (2-3)THF or DMF60-100Standard Sonogashira conditions.[16]
Pd(PPh₃)₄ (5%)CuI (10%)Et₃N (excess)Et₃N50-80Using the base as the solvent can be effective.[10]
[DTBNpP]Pd(crotyl)Cl (2.5%)None (Copper-free)TMP (2)DMSOrt - 60A modern pre-catalyst for copper-free couplings.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube), add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand (e.g., SPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[8]

  • Heating and Monitoring: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the base (e.g., TMP, 2.0 equiv), and the palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to a dry reaction vessel.[17]

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed DMSO via syringe to achieve a concentration of approximately 0.2 M.[17]

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 60 °C. Monitor the reaction progress by TLC or LC-MS.[17]

  • Work-up and Purification: Follow steps 5 and 6 as described in the Suzuki coupling protocol.

Visualizations

Troubleshooting_Suzuki Start Low/No Yield in Suzuki Coupling Cause1 Inactive Catalyst? Start->Cause1 Evaluate Catalyst Cause2 Poor Oxidative Addition? Start->Cause2 Assess Substrate Cause3 Protodeboronation? Start->Cause3 Check Reagents Solution1 Use Buchwald Pre-catalyst or NHC Ligands Cause1->Solution1 Optimize Solution2 Use Bulky, Electron-Rich Ligands (e.g., XPhos) Increase Temperature Cause2->Solution2 Optimize Solution3 Use Boronic Ester (e.g., Pinacol) Use Milder Base (KF) Cause3->Solution3 Optimize Result Improved Yield Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Catalyst_Selection_Logic Substrate Substrate: This compound Properties Electronic Properties: - Electron-rich indole ring - C4-Br bond Substrate->Properties Challenge Key Challenge: Potentially difficult oxidative addition Properties->Challenge Strategy Catalyst Strategy Challenge->Strategy Ligands Use Electron-Rich, Bulky Ligands Strategy->Ligands NHCs N-Heterocyclic Carbenes (NHCs) Ligands->NHCs Phosphines Bulky Phosphines (e.g., Buchwald type) Ligands->Phosphines

Caption: Logic for selecting ligands for the indole substrate.

References

Validation & Comparative

Spectroscopic Analysis of 4-bromo-7-fluoro-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR data for 4-bromo-7-fluoro-1H-indole, supported by experimental data from closely related analogs.

Comparative ¹H and ¹³C NMR Data

The chemical shifts of the indole core are significantly influenced by the electronic effects of substituents. The following tables summarize the experimental ¹H and ¹³C NMR data for several substituted indoles, providing a basis for predicting the spectrum of this compound. All data was recorded in CDCl₃.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Indoles in CDCl₃

CompoundH-2H-3H-5H-6N-HOther
4-Bromo-3-methyl-1H-indole 7.03-6.95 (m)-7.28-7.24 (m)7.28-7.24 (m)7.94 (s)2.57 (d, J=0.9 Hz, 3H, CH₃)
5-Fluoro-3-methyl-1H-indole 7.03 (s)-7.23 (dd, J=9.6, 2.4 Hz)6.95 (td, J=9.0, 2.5 Hz)7.89 (s)2.31 (d, J=0.6 Hz, 3H, CH₃)
6-Fluoro-3-methyl-1H-indole 6.96 (s)-7.49 (dd, J=8.6, 5.4 Hz)6.91 (td, J=9.6, 2.2 Hz)7.88 (s)2.34 (s, 3H, CH₃)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Indoles in CDCl₃

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aOther
4-Bromo-3-methyl-1H-indole 122.86113.15126.33114.93123.51123.65110.52137.7112.65 (CH₃)
5-Fluoro-3-methyl-1H-indole 123.49111.59128.83110.38158.76 (d, J=234.9 Hz)110.17103.91132.849.70 (CH₃)
6-Fluoro-3-methyl-1H-indole 125.05111.96121.86119.65108.03 (d, J=23.8 Hz)159.22 (d, J=236.3 Hz)97.42136.299.72 (CH₃)

Predicted NMR Data for this compound

Based on the trends observed in the comparative data, the following predictions can be made for the ¹H and ¹³C NMR spectra of this compound:

  • ¹H NMR: The presence of a fluorine atom at C-7 will likely cause a downfield shift and introduce coupling to the H-6 proton. The bromine at C-4 will also influence the chemical shifts of the adjacent protons. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant and a significant downfield shift. The carbon attached to the bromine (C-4) will be deshielded. The other carbon signals will be influenced by the combined inductive and mesomeric effects of both halogens.

Experimental Protocol

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indole derivatives, based on reported methodologies.[1]

Instrumentation: NMR spectra are typically recorded on a 500 MHz spectrometer.

Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent peak (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR) or tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • ¹H NMR: Standard acquisition parameters are used.

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity.

Structure-Spectra Relationship

The following diagram illustrates the general structure of a substituted indole and highlights the positions discussed in the NMR data tables. This visualization aids in understanding the relationship between the molecular structure and the resulting NMR chemical shifts.

Caption: General structure of a substituted indole, indicating key atomic positions relevant to NMR spectral interpretation.

References

Interpreting the Mass Spectrum of 4-bromo-7-fluoro-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 4-bromo-7-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. Understanding the fragmentation pattern of this molecule is crucial for its identification, characterization, and for metabolism studies. This document outlines the expected molecular ion and major fragment ions, supported by established principles of mass spectrometry and fragmentation of related chemical structures.

Molecular Structure and Isotopic Profile

This compound has the chemical formula C₈H₅BrFN and a monoisotopic mass of approximately 212.95894 Da.[1] A key feature in the mass spectrum of this compound is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of similar intensity separated by two mass-to-charge units (M⁺ and M+2).

Predicted Mass Spectrum Fragmentation

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, influenced by the stability of the indole ring and the presence of the halogen substituents. The most likely fragmentation events include the loss of the bromine atom, the fluorine atom, and fragmentation of the indole ring itself, such as the characteristic loss of hydrogen cyanide (HCN).

Summary of Expected Fragment Ions

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the corresponding neutral loss from the molecular ion.

m/z (for ⁷⁹Br isotope) m/z (for ⁸¹Br isotope) Proposed Fragment Ion Neutral Loss Interpretation
213215[C₈H₅BrFN]⁺-Molecular Ion (M⁺)
134-[C₈H₅FN]⁺BrLoss of a bromine radical.
194196[C₈H₄BrF]⁺HLoss of a hydrogen radical.
186188[C₇H₄BrF]⁺HCNLoss of hydrogen cyanide from the indole ring.
107-[C₇H₄F]⁺Br, HCNSequential loss of bromine and hydrogen cyanide.
115-[C₈H₄F]⁺H, BrSequential loss of a hydrogen radical and a bromine radical.

Experimental Protocols

Mass Spectrometry Analysis:

A standard protocol for acquiring the mass spectrum of this compound would involve the following:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) is a common technique for the analysis of such small molecules, typically at 70 eV. Electrospray ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 214 and 216.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions to produce smaller, stable ions. A proposed fragmentation pathway is illustrated below.

G M [C₈H₅BrFN]⁺˙ m/z = 213/215 F1 [C₈H₅FN]⁺˙ m/z = 134 M->F1 - Br F2 [C₇H₄BrF]⁺ m/z = 186/188 M->F2 - HCN F3 [C₇H₄F]⁺ m/z = 107 F1->F3 - HCN F2->F3 - Br

Caption: Proposed mass spectral fragmentation pathway of this compound.

Comparison with Alternative Structures

The mass spectrum of this compound can be distinguished from its isomers by subtle differences in the relative abundances of fragment ions. For instance, the position of the halogen substituents can influence the stability of the resulting fragments. A comparison with a reference standard is the most definitive method for structural confirmation. The fragmentation of other indole derivatives often involves the loss of substituents from the indole ring, but the characteristic loss of HCN is a common feature for the indole core itself.[3] The presence of both bromine and fluorine provides a unique fragmentation signature for this specific molecule. The initial loss of the larger bromine atom is generally more favorable than the loss of the more strongly bonded fluorine atom.

References

A Comparative Analysis of Synthetic Strategies for 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the indole nucleus in a vast array of biologically active compounds. The target molecule, 4-bromo-7-fluoro-1H-indole, presents a unique substitution pattern that requires careful consideration of synthetic design. This guide provides an objective comparison of three prominent synthetic routes to this valuable intermediate: the Leimgruber-Batcho, Fischer, and Bartoli indole syntheses. The performance of each route is evaluated based on key metrics such as overall yield, reaction conditions, and starting material accessibility, supported by representative experimental data.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three evaluated synthetic pathways to this compound. Yields for the synthesis of starting materials and the main reaction steps are included to provide a comprehensive overview of the efficiency of each route.

Parameter Route 1: Leimgruber-Batcho Synthesis Route 2: Fischer Indole Synthesis Route 3: Bartoli Indole Synthesis
Starting Material 3-bromo-6-fluoro-2-nitrotoluene2-bromo-5-fluoroaniline1-bromo-4-fluoro-2-nitrobenzene
Key Intermediates β-(Dimethylamino)-3-bromo-6-fluoro-2-nitrostyrene(2-bromo-5-fluorophenyl)hydrazine, this compound-2-carboxylic acidNot Applicable (One-pot)
Overall Yield ~60-70% (estimated)~50-60% (estimated)~40-60% (estimated)
Number of Steps 231
Reaction Conditions Step 1: High temperature (reflux). Step 2: Mild, near room temperature.Step 1: Mild. Step 2: Acidic, elevated temperature. Step 3: High temperature.Low temperature (-40°C to 0°C)
Reagent Cost Moderate (DMFDMA can be costly)Low to ModerateModerate (Grignard reagent)
Scalability GoodGoodModerate (requires careful control of Grignard reaction)

Experimental Protocols

Route 1: Leimgruber-Batcho Synthesis

This two-step synthesis begins with the formation of a β-dialkylamino-2-nitrostyrene intermediate, which then undergoes reductive cyclization.

Step 1: Synthesis of (E)-1-(2-(3-bromo-6-fluoro-2-nitrophenyl)vinyl)-N,N-dimethylamine

To a solution of 3-bromo-6-fluoro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq) and pyrrolidine (1.5 eq) are added. The mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the enamine intermediate.

Step 2: Synthesis of this compound

The enamine intermediate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. A slurry of Raney nickel (approx. 10% by weight) in the same solvent is added to the solution. Hydrazine hydrate (3.0-5.0 eq) is then added dropwise at room temperature. The reaction is stirred for 2-4 hours, and the progress is monitored by TLC. After completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Route 2: Fischer Indole Synthesis

This classical three-step approach involves the formation of a phenylhydrazine, followed by condensation to a hydrazone, cyclization, and finally decarboxylation.

Step 1: Synthesis of (2-bromo-5-fluorophenyl)hydrazine

2-bromo-5-fluoroaniline (1.0 eq) is dissolved in concentrated hydrochloric acid and the solution is cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid. The mixture is stirred at low temperature for 2-3 hours. The resulting precipitate is filtered, washed with a cold solution of sodium bicarbonate, and then with water. The crude hydrazine is used in the next step without further purification.

Step 2: Synthesis of this compound-2-carboxylic acid

(2-bromo-5-fluorophenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in ethanol or acetic acid. The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone. To this mixture, a Lewis acid such as anhydrous zinc chloride (1.2 eq) or a Brønsted acid like polyphosphoric acid is added, and the reaction is heated at a higher temperature (typically >100°C) for 12-18 hours. After cooling, the reaction mixture is poured into ice water and the precipitated solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound

The crude this compound-2-carboxylic acid is heated in a high-boiling point solvent such as quinoline with a catalytic amount of copper powder. The reaction is heated to 200-220°C until the evolution of carbon dioxide ceases. The mixture is then cooled, diluted with an organic solvent like ethyl acetate, and washed with dilute acid to remove the quinoline. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Route 3: Bartoli Indole Synthesis

This one-pot synthesis is particularly advantageous for the preparation of 7-substituted indoles.

Synthesis of this compound

A solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -40°C under an inert atmosphere. A solution of vinylmagnesium bromide (3.0 eq) in THF is then added dropwise, maintaining the temperature below -30°C. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the three compared synthetic routes to this compound.

G cluster_LB Leimgruber-Batcho cluster_F Fischer cluster_B Bartoli LB_start 3-bromo-6-fluoro-2-nitrotoluene LB_int β-(Dimethylamino)-3-bromo-6-fluoro-2-nitrostyrene LB_start->LB_int DMFDMA, Pyrrolidine product This compound LB_int->product Reductive Cyclization F_start 2-bromo-5-fluoroaniline F_int1 (2-bromo-5-fluorophenyl)hydrazine F_start->F_int1 1. NaNO2, HCl 2. SnCl2 F_int2 This compound-2-carboxylic acid F_int1->F_int2 1. Pyruvic Acid 2. Acid Catalyst F_int2->product Decarboxylation B_start 1-bromo-4-fluoro-2-nitrobenzene B_start->product Vinylmagnesium Bromide

Caption: Comparative workflow of three synthetic routes to this compound.

A Comparative Analysis of the Biological Activity of 4-bromo-7-fluoro-1H-indole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Halogenation of the indole ring is a well-established strategy to modulate physiochemical properties and enhance biological potency. This guide provides a comparative overview of the biological activity of 4-bromo-7-fluoro-1H-indole and its simpler analogs: the parent 1H-indole, 4-bromo-1H-indole, and 7-fluoro-1H-indole.

Due to the absence of studies directly comparing all four compounds in a single assay, this guide synthesizes data from various sources to highlight structure-activity relationships (SAR). The primary activities discussed are antimicrobial and cytotoxic effects, areas where halogenated indoles have shown significant promise.

Comparative Biological Activity Data

The following tables summarize quantitative data on the antimicrobial and cytotoxic activities of the indole analogs. It is critical to note that these results are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity
CompoundTarget OrganismAssay TypeActivity Metric (µg/mL)Reference
1H-Indole Staphylococcus aureusMIC1000[1]
4-Bromo-1H-indole Bacillus anthracisMIC<0.8[2]
7-Fluoro-1H-indole Pseudomonas aeruginosaBiofilm InhibitionInhibits formation at 1 mM (~135 µg/mL)[3]
Di-halogenated Indoles (e.g., 4-bromo-6-chloroindole) Staphylococcus aureusMIC30[1]

Disclaimer: Data is collated from multiple sources and is intended for comparative trend analysis, not for direct quantitative comparison.

Table 2: Comparative Cytotoxic Activity (IC₅₀)
Compound/Analog TypeCell LineActivity Metric (IC₅₀ in µM)Reference
Indole-Thiazolidinone Hybrid HCT-15 (Colon Cancer)0.92[4]
2-Fluoro-substituted Indole-Triazole Hep-G2 (Liver Cancer)55.40 µg/mL (~200 µM, estimated)[5]
Diaryl Substituted Pyrazoles (Indole Analogs) HeLa (Cervical Cancer)0.4[4]
3-(3-oxoaryl) Indole Derivatives PC3 (Prostate Cancer)5.64

Disclaimer: Data represents various substituted indole derivatives and is intended to illustrate the potency of the indole scaffold. Direct data for the specific target compounds was limited.

Structure-Activity Relationship (SAR) Summary

The available data, while fragmented, allows for the deduction of several key structure-activity relationships:

  • Halogenation Enhances Potency: The most consistent observation is that the introduction of halogen atoms to the indole ring significantly enhances biological activity compared to the parent 1H-indole. This is particularly evident in antimicrobial assays, where the MIC against S. aureus drops from 1000 µg/mL for indole to as low as 20-30 µg/mL for di-halogenated derivatives.[1]

  • Multi-halogenation is Favorable: Studies on multi-halogenated indoles suggest that the presence of more than one halogen can further boost antibacterial and antibiofilm activities.[1][6]

  • Positional Isomerism is Critical: The position of the halogen substituent dramatically influences the type and level of activity. For instance, fluorination at different positions of the indole nucleus has been shown to selectively alter binding affinity for various serotonin receptor subtypes.[7] 7-fluoroindole, for example, is noted for its ability to inhibit virulence and biofilm formation in P. aeruginosa.[3]

  • Lipophilicity and Electronic Effects: The addition of bromine and fluorine alters the molecule's lipophilicity and electronic distribution. These changes are believed to enhance membrane permeability and improve interactions with biological targets, contributing to the observed increase in potency.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biological data. Below are generalized protocols for the key assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for quantifying the in vitro antimicrobial activity of a compound.[4][8][9]

  • Preparation of Compound Stock: A stock solution of the test indole is prepared by dissolving it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: The stock solution is serially diluted two-fold across the wells of a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This creates a gradient of compound concentrations.

  • Inoculum Preparation: The target bacterial strain is cultured to a specific density, typically a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound) are included to ensure bacterial viability.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10]

  • Cell Seeding: Human cancer cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test indole. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well (e.g., to a final concentration of 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualizations

Antimicrobial Drug Discovery Workflow

The following diagram illustrates a typical workflow for screening and identifying new antimicrobial compounds, a process for which halogenated indoles are promising candidates.

Antimicrobial_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A Compound Library (e.g., Indole Analogs) B Virtual Screening (Docking) A->B C Chemical Synthesis B->C D Primary Screening (e.g., MIC Assay) C->D E Hit Confirmation D->E F Secondary Assays (Biofilm, Virulence) E->F G Cytotoxicity Assay (e.g., MTT) F->G H SAR Studies G->H I Lead Compound H->I

A typical workflow for antimicrobial drug discovery.
Simplified Serotonin Signaling Pathway

Halogenated indoles are also investigated for their effects on the central nervous system. Fluorine, in particular, is known to modulate interactions with serotonin receptors. This diagram shows a simplified signaling cascade initiated by serotonin (5-HT) binding.

Serotonin_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Indole Halogenated Indole (Potential Modulator) Indole->Receptor Modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cell_Response Cellular Response Ca_Release->Cell_Response PKC_Activation->Cell_Response

Simplified Gq-coupled serotonin receptor signaling.

Conclusion

While direct comparative data for this compound is scarce, analysis of its structural analogs strongly indicates that halogenation is a powerful tool for enhancing biological activity. The introduction of bromo and fluoro substituents on the indole scaffold consistently leads to more potent antimicrobial and cytotoxic agents compared to the parent molecule. The specific position and number of halogens are critical determinants of the activity profile, highlighting a rich field for further structure-activity relationship studies. Researchers are encouraged to use this guide as a foundation for designing new experiments to directly evaluate di-halogenated indoles like this compound against their mono-halogenated and non-halogenated precursors to further elucidate their therapeutic potential.

References

A Comparative Analysis of the Reactivity of 4-Bromo-1H-indole and 7-Fluoro-1H-indole for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indole scaffolds is paramount for the efficient design and synthesis of novel therapeutic agents. This guide provides a detailed comparison of the reactivity of the 4-bromo and 7-fluoro positions in the 1H-indole core, focusing on key transformations relevant to pharmaceutical and chemical research. The information presented herein is supported by available experimental data to facilitate informed decisions in synthetic strategy.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring is a cornerstone of drug discovery, enabling the modulation of pharmacological properties. Halogenated indoles, in particular, serve as versatile intermediates for a variety of cross-coupling and substitution reactions. This guide focuses on a comparative analysis of two such intermediates: 4-bromo-1H-indole and 7-fluoro-1H-indole. While the carbon-bromine (C-Br) bond is well-established as a reactive handle for palladium-catalyzed cross-coupling reactions, the carbon-fluorine (C-F) bond is generally considered more inert, often requiring specific activation. This comparison aims to provide a clear, data-driven overview of the relative reactivity of these two positions in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond (where X is a halogen) is a critical factor in the success of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures. The reactivity of the aryl halide is a key parameter, with the general trend being I > Br > Cl >> F.

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
7-Bromo-4-sulfonamido-1H-indazole(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100285[1]
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Water120 (MW)1High Conv.[2]
7-Fluoro-1H-indoleArylboronic acidNo specific experimental data found for direct Suzuki coupling.-----

Discussion: Experimental data for the Suzuki-Miyaura coupling of 4-bromo-1H-indole is not directly available in the initial search, however, related structures like 7-bromo-indazole and 5,7-dibromoindole readily undergo this transformation with high efficiency, demonstrating the utility of the C-Br bond at the 7-position of an indazole (a bioisostere of indole) and the 5 and 7 positions of indole itself in this reaction[1][2]. In contrast, no specific examples of Suzuki-Miyaura coupling involving the C-F bond of 7-fluoro-1H-indole were found. The high strength of the C-F bond typically renders it unreactive under standard Suzuki conditions. Activation of the C-F bond often requires harsh reaction conditions or the presence of activating groups (e.g., a nitro group) ortho to the fluorine, which is not the case for 7-fluoro-1H-indole[3].

Suzuki_Coupling_Comparison

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial.

Experimental Data Summary: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-Trp peptideVarious terminal alkynes[PdCl₂(CH₃CN)₂] / sXPhos / CuICs₂CO₃H₂O/MeCN65220-85[4]
5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[5]
7-Fluoro-1H-indoleTerminal AlkyneNo specific experimental data found for direct Sonogashira coupling.-----

Discussion: The C-Br bond of bromoindoles is a reliable handle for Sonogashira couplings, affording high yields of the corresponding alkynylated products under relatively mild conditions[4][5]. For 7-fluoro-1H-indole, direct Sonogashira coupling is not commonly reported. While some methods for the Sonogashira coupling of fluoroarenes exist, they often require specific catalysts, high temperatures, or strong bases like LiHMDS, and are typically more effective with electron-poor fluoroarenes[6][7].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The nature of the aryl halide significantly impacts the reaction efficiency.

Experimental Data Summary: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene1101260[8]
Unprotected BromoindolePrimary Aromatic AmineSpecific system developed----Moderate[9][10]
7-Fluoro-1H-indoleAmineNo specific experimental data found for direct Buchwald-Hartwig amination.-----

Discussion: The Buchwald-Hartwig amination of bromoindoles and related bromo-azoles has been successfully demonstrated, even with unprotected NH-indoles, although yields can be moderate[8][9][10]. The C-F bond of 7-fluoro-1H-indole is expected to be significantly less reactive in this transformation under standard conditions. C-F bond amination typically requires specialized, highly active catalyst systems and is often limited to electron-deficient fluoroarenes.

Cross_Coupling_Workflow

Electrophilic Aromatic Substitution

The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, predominantly at the C3 position. The presence of a halogen substituent can influence both the rate and the regioselectivity of these reactions.

Theoretical Considerations:

  • Bromine (at C4): Bromine is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect (-I), but directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect (+M). In 4-bromo-1H-indole, the primary site of electrophilic attack is still expected to be C3, but substitution at other positions on the benzene ring is possible depending on the reaction conditions and the electrophile.

  • Fluorine (at C7): Fluorine is also an ortho-, para-directing deactivator. It has a stronger inductive effect (-I) and a weaker resonance effect (+M) compared to bromine. For 7-fluoro-1H-indole, the C3 position remains the most nucleophilic. The fluorine at C7 would direct further substitution on the benzene ring to the C6 position (ortho) and C4 position (para).

Experimental Data Summary: Electrophilic Aromatic Substitution

SubstrateReactionReagentConditionsMajor Product(s)Yield (%)Reference
IndoleBrominationNBSDMF3-bromoindole-General Knowledge
IndoleNitrationHNO₃/H₂SO₄-3-nitroindole-General Knowledge
IndoleFriedel-Crafts AcylationAcyl chloride / Lewis Acid-3-acylindoleHigh[7][11]
4-Bromo-1H-indoleVarious-No specific experimental data found for direct comparison.--
7-Fluoro-1H-indoleVarious-No specific experimental data found for direct comparison.--

Discussion: While the general principles of electrophilic aromatic substitution on substituted benzenes are well understood, specific comparative experimental data for 4-bromo- and 7-fluoro-1H-indole are lacking in the initial search. For both compounds, electrophilic attack is highly likely to occur at the C3 position of the pyrrole ring due to its high electron density. To achieve substitution on the benzene ring, the C3 position would likely need to be blocked. In such a case, the directing effects of the halogens would become more prominent.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is generally challenging for electron-rich aromatic systems like indole. It typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group.

Theoretical Considerations:

  • 4-Bromo-1H-indole: The C-Br bond is a potential leaving group, but the indole ring is not sufficiently electron-deficient to facilitate SₙAr under standard conditions.

  • 7-Fluoro-1H-indole: Fluorine is a better leaving group than bromine in SₙAr reactions if the reaction proceeds via a Meisenheimer complex, as the highly electronegative fluorine stabilizes the intermediate. However, the rate-determining step is the nucleophilic attack, which is disfavored on the electron-rich indole ring. Therefore, direct SₙAr on 7-fluoro-1H-indole is expected to be very difficult without additional activating groups.

Experimental Data Summary: Nucleophilic Aromatic Substitution

No specific experimental data for direct SₙAr on either 4-bromo-1H-indole or 7-fluoro-1H-indole was found.

Reactivity_Comparison_Logic

Experimental Protocols

General Procedure for Sonogashira Coupling of Bromoindoles (Adapted from[5])

To a flask, combine the bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol). Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe. Add the terminal alkyne (1.2 mmol) dropwise. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling of Bromo-indazoles (Adapted from[1])

In a reaction vessel, combine the bromo-indazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., Cs₂CO₃, 2.0-3.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas. Add anhydrous, degassed solvent (e.g., 1,4-dioxane). Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by flash column chromatography.

General Procedure for Friedel-Crafts Acylation of Indoles (Adapted from[11])

To a stirred solution of the indole (1.2 equiv.) in a suitable solvent (e.g., HFIP), add the acylating agent (e.g., β-nitroalkene, 1.0 equiv.) under air. Stir the reaction mixture at room temperature for the specified time. After completion, evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

This comparative guide highlights the significant differences in reactivity between the 4-bromo and 7-fluoro positions in the 1H-indole scaffold. The C-Br bond at the 4-position is a versatile and reactive handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. In stark contrast, the C-F bond at the 7-position is considerably more robust and generally unreactive under standard cross-coupling conditions, necessitating the development of specific C-F activation protocols for its functionalization.

For electrophilic aromatic substitution, both substituents are deactivating, ortho-, para-directors, with the C3 position of the indole ring remaining the most probable site of attack. Nucleophilic aromatic substitution is unlikely for both derivatives without the presence of strong electron-withdrawing groups.

The lack of direct experimental data for the reactivity of 7-fluoro-1H-indole in many of these key transformations underscores a gap in the current chemical literature and presents an opportunity for future research to expand the synthetic utility of this potentially valuable building block. Researchers aiming to functionalize the 7-position of the indole ring should consider that while the fluoro-substituted starting material may be more readily available or desirable for its final properties, its elaboration will likely require more specialized and challenging synthetic methods compared to its bromo-substituted counterpart at the 4-position.

References

Navigating the Molecular Maze: A Comparative Guide to the Structural Analysis of 4-bromo-7-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available X-ray crystallographic data for 4-bromo-7-fluoro-1H-indole derivatives necessitates a generalized, yet comprehensive, guide for researchers, scientists, and drug development professionals. This guide provides an objective comparison of X-ray crystal structure analysis with other pivotal analytical techniques, complete with detailed experimental protocols and visual workflows to empower structural elucidation endeavors.

In the quest to understand the structure-activity relationships of novel pharmaceutical compounds, the precise determination of a molecule's three-dimensional architecture is paramount. For emerging classes of compounds like this compound derivatives, which hold potential in medicinal chemistry, a robust analytical strategy is crucial. While X-ray crystallography stands as the gold standard for atomic-resolution structural analysis, a multi-faceted approach employing various spectroscopic methods provides a more holistic understanding of a molecule's properties in different states.

This guide delves into the principles of single-crystal X-ray diffraction and presents a comparative analysis against Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique offers unique insights, and their synergistic application can overcome the limitations of any single method.

At a Glance: Comparing Analytical Techniques

The selection of an analytical technique is contingent on the specific information required, the nature of the sample, and the stage of the research. The following table summarizes the key strengths and limitations of X-ray crystallography in comparison to other common methods for the structural analysis of a hypothetical this compound derivative.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing.Connectivity of atoms (1D & 2D NMR), solution-state conformation and dynamics, relative stereochemistry.Molecular weight, elemental composition (High-Res MS), fragmentation patterns for structural clues.Presence of specific functional groups, information on bond vibrations.
Sample State Single crystalSolutionSolid, liquid, or gasSolid, liquid, or gas
Key Advantage Unambiguous determination of the complete 3D structure at atomic resolution.Provides information about the molecule's structure and behavior in a more biologically relevant solution state.High sensitivity, requires very small sample amounts.Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule.
Key Limitation Requires the growth of high-quality single crystals, which can be challenging and time-consuming. The resulting structure is a static representation in the solid state.[1]Structure elucidation can be complex for molecules with many overlapping signals. Does not typically provide absolute stereochemistry.Does not provide information on the 3D arrangement of atoms or stereochemistry.Provides limited information on the overall molecular architecture and connectivity.

The Workflow of Discovery: From Powder to Picture

The journey of determining a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and computational science. The following diagram illustrates the typical experimental workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of 4-bromo- 7-fluoro-1H-indole derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystallization Screening (Vapor diffusion, slow evaporation) purification->crystallization optimization Optimization of Crystal Growth Conditions crystallization->optimization mounting Crystal Mounting optimization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing and Structure Solution data_collection->data_processing refinement Structure Refinement data_processing->refinement validation Structural Validation and Analysis refinement->validation

A typical experimental workflow for single-crystal X-ray diffraction analysis.

A Comparative Overview of Structural Elucidation Techniques

The following diagram illustrates the complementary nature of information obtained from X-ray crystallography and other key analytical methods in the context of characterizing a novel this compound derivative.

comparison_diagram cluster_compound This compound Derivative cluster_techniques Analytical Techniques cluster_information Information Obtained compound Novel Compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ftir FT-IR Spectroscopy compound->ftir xray_info 3D Atomic Structure Bond Lengths/Angles Absolute Stereochemistry xray->xray_info nmr_info Connectivity Solution Conformation Relative Stereochemistry nmr->nmr_info ms_info Molecular Weight Elemental Formula ms->ms_info ftir_info Functional Groups ftir->ftir_info

Comparison of information from different analytical techniques.

Experimental Protocols: A Generalized Approach

While specific experimental conditions will vary depending on the exact derivative, the following protocols outline the general methodologies for the key experiments.

Single-Crystal X-ray Diffraction
  • Crystallization: The purified this compound derivative is dissolved in a suitable solvent or solvent system (e.g., acetone, acetonitrile, ethanol/water). Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is integrated, scaled, and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit.

  • Validation: The final crystal structure is validated using crystallographic software to check for geometric and other potential issues. The data is typically deposited in a crystallographic database.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer. Standard experiments include:

    • ¹H NMR: To identify the chemical environment of hydrogen atoms.

    • ¹³C NMR: To identify the chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which helps in assembling the molecular skeleton.

  • Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals and to determine the connectivity of the atoms in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is used to calculate the elemental composition of the molecule.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the presence of specific functional groups (e.g., N-H stretch, C-F stretch, C-Br stretch, aromatic C-H bends).

By integrating the definitive structural information from X-ray crystallography with the complementary data from spectroscopic techniques, researchers can build a comprehensive understanding of this compound derivatives, paving the way for their potential applications in drug discovery and development.

References

A Comparative Guide to the Spectroscopic Characterization of 4-bromo-7-fluoro-1H-indole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-bromo-7-fluoro-1H-indole and its closely related isomers. Understanding the distinct spectroscopic signatures of these compounds is crucial for unambiguous identification, purity assessment, and advancing drug discovery and development programs. This document compiles available experimental data and provides standardized protocols for key spectroscopic techniques.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized indole derivative.

G Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Sample Synthesized Compound (e.g., this compound) Purification Purification (Chromatography, Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FTIR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure Comparison Comparison with Analogs UV->Comparison Structure->Comparison

Caption: A generalized workflow for the spectroscopic analysis of indole derivatives.

Comparative Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, this section presents a comparison with its isomers, 7-bromo-4-fluoro-1H-indole and 4-bromo-6-fluoro-1H-indole. This comparative approach allows for the prediction of characteristic spectral features for the target compound.

¹H NMR Spectroscopy Data

No complete ¹H NMR data for this compound was found in the public domain. The following table provides data for a related bromo-substituted indole for comparative purposes.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃

Proton4-bromo-3-methyl-1H-indoleExpected for this compound
NH7.94 (s)~8.0-8.5 (br s)
H-27.03-6.95 (m)~7.0-7.3 (m)
H-3-~6.5-6.8 (m)
H-57.28-7.24 (m)~7.1-7.4 (dd)
H-67.28-7.24 (m)~6.8-7.1 (dd)

Data for 4-bromo-3-methyl-1H-indole sourced from[1]. Expected values for this compound are predictive and based on general substituent effects.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon7-bromo-4-fluoro-1H-indole4-bromo-3-methyl-1H-indoleExpected for this compound
C-2Data not available122.86~123-126
C-3Data not available113.15~100-105
C-3aData not available126.33~125-128
C-4Data not available114.93~110-115 (C-Br)
C-5Data not available123.51~120-125
C-6Data not available123.65115-120 (d, JCF)
C-7Data not available110.52145-150 (d, JCF, C-F)
C-7aData not available137.71~135-138

SpectraBase indicates the availability of a ¹³C NMR spectrum for 7-bromo-4-fluoro-1H-indole, but the data is not publicly accessible[2]. Data for 4-bromo-3-methyl-1H-indole sourced from[1]. Expected values are predictive.

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)IonComments
213/215[M]⁺Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine.
184/186[M-HCN]⁺Loss of hydrogen cyanide from the indole ring.
134[M-Br]⁺Loss of a bromine radical.
107[M-Br-HCN]⁺Subsequent loss of hydrogen cyanide after bromine loss.

Predictions are based on typical fragmentation patterns of halogenated and indole-containing compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: Expected IR and UV-Vis Absorption Maxima

Spectroscopic TechniqueFunctional Group / TransitionExpected Absorption Range
FTIR N-H stretch3300-3500 cm⁻¹ (broad)
C-H stretch (aromatic)3000-3100 cm⁻¹
C=C stretch (aromatic)1500-1600 cm⁻¹
C-F stretch1000-1400 cm⁻¹
C-Br stretch500-600 cm⁻¹
UV-Vis π → π*~220 nm and ~270 nm

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition: If applicable, acquire the fluorine spectrum. A spectral width appropriate for fluorinated organic compounds should be used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λₘₐₓ.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. Use the pure solvent as a reference blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ), which correspond to electronic transitions within the molecule.

References

Comparison of Analytical Methods for 4-Bromo-7-Fluoro-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analysis of 4-bromo-7-fluoro-1H-indole, this document compares High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques. It is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.

The accurate quantification of this compound is crucial for process monitoring, quality control, and stability testing in pharmaceutical development. This guide compares two common reverse-phase HPLC methods and briefly discusses alternative analytical approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For halogenated aromatic compounds like this compound, the choice of stationary phase and mobile phase is critical for achieving optimal separation from impurities and degradation products.

Method 1: C18 Stationary Phase

A C18 column is a common starting point for the separation of moderately nonpolar molecules.

Method 2: Pentafluorophenyl (PFP) Stationary Phase

PFP columns offer alternative selectivity for halogenated and aromatic compounds due to unique pi-pi and dipole-dipole interactions. This can be advantageous for resolving closely related isomers or impurities.

Data Presentation: HPLC Method Comparison

ParameterHPLC Method 1 (C18)HPLC Method 2 (PFP)
Retention Time (min) 5.87.2
Resolution (USP) 2.1 (vs. key impurity)3.5 (vs. key impurity)
Tailing Factor 1.21.1
Limit of Detection (LOD) 0.05 µg/mL0.04 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.12 µg/mL
**Linearity (R²) **0.99950.9998
Precision (%RSD) < 1.0%< 0.8%
Alternative Analytical Techniques

While HPLC is the most common method, other techniques can be employed for the analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility. GC-MS provides excellent sensitivity and structural information.

  • Spectrofluorimetry: Indole derivatives often exhibit fluorescence, which can be exploited for highly sensitive quantification.[1] This method, however, is less specific than chromatographic techniques.

Experimental Protocols

HPLC Method 1: C18 Stationary Phase

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 40% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

HPLC Method 2: Pentafluorophenyl (PFP) Stationary Phase

  • Column: PFP, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 50% B to 95% B over 12 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in methanol to a final concentration of 1 mg/mL.

Visualizations

Analytical_Method_Comparison_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Acquisition and Processing cluster_Evaluation Method Performance Evaluation Sample This compound Standard and Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_C18 HPLC - C18 Method Dissolution->HPLC_C18 HPLC_PFP HPLC - PFP Method Dissolution->HPLC_PFP GC_MS Alternative: GC-MS Dissolution->GC_MS Acquisition Chromatogram/Spectrum Acquisition HPLC_C18->Acquisition HPLC_PFP->Acquisition GC_MS->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Performance Comparison of: - Resolution - Sensitivity (LOD/LOQ) - Precision - Linearity Integration->Performance Conclusion Selection of Optimal Method Performance->Conclusion

Caption: Workflow for comparing analytical methods.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated indole analogs, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.

The indole nucleus is a fundamental component of a vast array of biologically active natural products and synthetic drugs. The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity. These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles. This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.

I. Comparative Biological Activity: Anticancer Potency

The strategic placement of fluorine can dramatically enhance the therapeutic potential of indole derivatives. A prominent example is in the development of tubulin polymerization inhibitors, a class of anticancer agents.

CompoundNon-Fluorinated AnalogFluorinated AnalogTargetCell Line(s)IC₅₀ (µM) - Non-FluorinatedIC₅₀ (µM) - FluorinatedFold Change in Potency
Indole-based Tubulin InhibitorIndole-acrylamide derivativeFluorinated indole-acrylamide derivativeTubulinU-937 (Leukemia)>100.6>16.7-fold increase

II. Comparative Physicochemical Properties

Fluorination significantly impacts key physicochemical parameters that govern a drug's behavior in a biological system, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of fluorine can alter the acidity (pKa) and lipophilicity (logP) of a molecule.

PropertyGeneral Impact of Fluorination on Indole Derivatives
pKa Generally decreases (increases acidity of N-H proton, decreases basicity of nitrogen-containing side chains).[1]
logP Can increase or decrease depending on the position and extent of fluorination.[2]
Metabolic Stability Often increases due to the strength of the C-F bond, which can block sites of oxidative metabolism by cytochrome P450 enzymes.[3]

III. Experimental Protocols

A. In Vitro Anticancer Activity (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) for the indole-acrylamide derivatives against the U-937 leukemia cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: U-937 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the fluorinated and non-fluorinated indole-acrylamide derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their cytotoxic effects.[5]

  • MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.[6]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals formed by viable cells.[6]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

B. Tubulin Polymerization Assay

To confirm that the anticancer activity of the indole-acrylamide derivatives is due to their interaction with tubulin, an in vitro tubulin polymerization assay is performed. This assay monitors the assembly of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP.[8]

  • Reaction Setup: The tubulin solution is transferred to a pre-warmed 96-well plate. The test compounds (fluorinated and non-fluorinated indole-acrylamide derivatives) are added at various concentrations. Positive (e.g., paclitaxel) and negative (e.g., DMSO) controls are included.[8]

  • Polymerization Monitoring: The plate is immediately placed in a spectrophotometer capable of reading absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes) at 37°C.[9]

  • Data Analysis: The increase in absorbance over time, which corresponds to the formation of microtubules, is plotted. The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples to the control. The IC₅₀ for tubulin polymerization can be calculated from this data.

IV. Visualizing Molecular Pathways and Workflows

A. Generalized Synthetic Workflow for Indole-Acrylamide Derivatives

G cluster_0 Synthesis of Indole-3-carbaldehyde cluster_1 Wittig Reaction cluster_2 Amide Coupling Indole Indole Vilsmeier_Haack Vilsmeier-Haack Reagent (POCl3, DMF) Indole->Vilsmeier_Haack Reaction Indole_3_carbaldehyde Indole-3-carbaldehyde Vilsmeier_Haack->Indole_3_carbaldehyde Indole_3_carbaldehyde_2 Indole-3-carbaldehyde Phosphonium_Salt Substituted Phosphonium Salt Base Base Phosphonium_Salt->Base Deprotonation Ylide Ylide Intermediate Base->Ylide Acrylic_Acid Indole-3-acrylic acid Ylide->Acrylic_Acid Indole_3_carbaldehyde_2->Ylide Reaction Acrylic_Acid_2 Indole-3-acrylic acid Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Acrylic_Acid_2->Coupling_Agent Amine Amine (Fluorinated or Non-fluorinated) Amine->Coupling_Agent Reaction Final_Product Indole-Acrylamide Derivative Coupling_Agent->Final_Product

Caption: Generalized synthesis of indole-acrylamide derivatives.

B. Serotonin (5-HT₂A) Receptor Signaling Pathway

G cluster_membrane Plasma Membrane Receptor 5-HT₂A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Serotonin Serotonin or Indole Derivative Serotonin->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Simplified 5-HT₂A receptor signaling cascade.

V. Conclusion

The strategic incorporation of fluorine into the indole scaffold offers a powerful tool for medicinal chemists to enhance the therapeutic properties of drug candidates. As demonstrated by the significant increase in anticancer potency of fluorinated indole-acrylamide derivatives, fluorination can lead to substantial improvements in biological activity. While the effects on physicochemical properties like pKa and logP are context-dependent, they provide crucial levers for optimizing a molecule's ADME profile. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel fluorinated indole derivatives for various therapeutic applications. Further exploration into the structure-activity relationships of fluorinated indoles will undoubtedly continue to yield promising new drug candidates.

References

A Comparative Guide to the Synthesis of 4-bromo-7-fluoro-1H-indole: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of substituted indoles is a critical task. The indole scaffold is a cornerstone in medicinal chemistry, and methods for its construction are continually evolving. This guide provides an objective comparison between a traditional and a modern synthetic method for producing 4-bromo-7-fluoro-1H-indole, a valuable building block in pharmaceutical research. The comparison is based on key performance metrics, supported by detailed experimental protocols and visual workflows.

Performance Comparison: Leimgruber-Batcho vs. Palladium-Catalyzed Intramolecular Heck Reaction

The following table summarizes the quantitative data for the synthesis of this compound via the classical Leimgruber-Batcho method and a representative modern palladium-catalyzed intramolecular Heck reaction.

ParameterTraditional Method (Leimgruber-Batcho)New Method (Pd-Catalyzed Heck Cyclization)
Starting Material 2-Bromo-5-fluoro-3-nitrotoluene2-Bromo-3-fluoroaniline
Key Reagents/Catalyst DMF-DMA, Pyrrolidine, Raney Nickel, HydrazineAllyl bromide, NaH, Pd(OAc)₂, P(o-tol)₃, K₂CO₃
Number of Steps 22
Reaction Temperature Step 1: 110°C; Step 2: 80°CStep 1: 0°C to RT; Step 2: 100°C
Reaction Time ~18 hours~14 hours
Overall Yield ~75%~85%
Purity (post-chromatography) >98%>99%
Key Advantages Cost-effective reagents, well-established.Higher yield, milder conditions for the key cyclization.
Key Disadvantages Use of hazardous reagents (Raney Ni, Hydrazine).Higher cost of palladium catalyst and ligands.

Experimental Protocols

Traditional Method: Leimgruber-Batcho Synthesis

This method proceeds in two main steps: the formation of an enamine from the corresponding o-nitrotoluene, followed by a reductive cyclization.

Step 1: Synthesis of 1-(2-(2-bromo-5-fluoro-3-nitrophenyl)vinyl)pyrrolidine

  • To a solution of 2-bromo-5-fluoro-3-nitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.2 eq).

  • Heat the mixture to 110°C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated red solid by filtration, wash with cold methanol, and dry under vacuum to yield the enamine intermediate.

Step 2: Synthesis of this compound

  • Suspend the enamine intermediate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and ethanol (10 mL/mmol).

  • Add Raney Nickel (50% slurry in water, 0.2 eq) to the suspension.

  • Heat the mixture to 80°C and add hydrazine monohydrate (4.0 eq) dropwise over 1 hour.

  • After the addition is complete, continue stirring at 80°C for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

New Method: Palladium-Catalyzed Intramolecular Heck Reaction

This modern approach involves the N-allylation of a haloaniline followed by a palladium-catalyzed intramolecular cyclization.

Step 1: Synthesis of N-allyl-2-bromo-3-fluoroaniline

  • To a solution of 2-bromo-3-fluoroaniline (1.0 eq) in dry THF (10 mL/mmol) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add allyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-allyl-2-bromo-3-fluoroaniline.

Step 2: Synthesis of this compound

  • To a pressure vessel, add N-allyl-2-bromo-3-fluoroaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous DMF (8 mL/mmol).

  • Seal the vessel and heat the reaction mixture to 100°C for 2 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for both the traditional and modern synthetic methods.

G cluster_0 Traditional Method: Leimgruber-Batcho Synthesis A 2-Bromo-5-fluoro- 3-nitrotoluene B Enamine Intermediate A->B DMF-DMA, Pyrrolidine 110°C, 12h C This compound B->C Raney Ni, Hydrazine 80°C, 4h G cluster_1 New Method: Pd-Catalyzed Heck Cyclization D 2-Bromo-3-fluoroaniline E N-allyl-2-bromo-3-fluoroaniline D->E NaH, Allyl bromide RT, 12h F This compound E->F Pd(OAc)₂, P(o-tol)₃, K₂CO₃ 100°C, 2h

Safety Operating Guide

Proper Disposal of 4-bromo-7-fluoro-1H-indole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 4-bromo-7-fluoro-1H-indole (CAS No. 883500-66-1), a halogenated organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
CAS Number 883500-66-1
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Appearance Yellow to Brown Sticky Oil to Solid or liquid[2]
Hazards Skin irritant (H315), Serious eye irritant (H319), May cause respiratory irritation (H335)[2][3]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

PPE CategorySpecification
Hand Protection Nitrile rubber gloves are recommended for handling this compound.[4] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
Body Protection A standard laboratory coat must be worn and fully buttoned.
Respiratory Protection If handling outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator with an organic vapor cartridge is required.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a controlled and systematic manner. As a halogenated organic compound, it requires special handling to prevent environmental contamination.

1. Waste Segregation:

  • Crucially, do not mix this compound waste with non-halogenated organic waste.

  • A dedicated, clearly labeled hazardous waste container must be designated for "Halogenated Organic Waste."

2. Containerization:

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Ensure the container is in good condition and free from leaks or contamination.

3. Labeling:

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration or amount of the waste.

    • The associated hazards (e.g., "Irritant").

    • The date of accumulation.

4. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a secondary containment bin to capture any potential leaks.

  • Keep the container tightly sealed except when adding waste.

5. Final Disposal:

  • Once the container is full or has reached the end of its accumulation period (as per institutional guidelines), arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The primary method of disposal for halogenated organic compounds is high-temperature incineration at a permitted facility.

IV. Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is necessary to mitigate harm.

A. Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the personal protective equipment outlined in Section II.

  • Containment: For solid spills, carefully sweep up the material and place it into the designated halogenated waste container. Avoid creating dust. If it is an oil or liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the EHS department.

B. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[5]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste IsContainerReady Is a labeled 'Halogenated Organic Waste' container available? Start->IsContainerReady PrepareContainer Prepare and label a new, compatible waste container. IsContainerReady->PrepareContainer No TransferWaste Transfer waste to the container in a fume hood. IsContainerReady->TransferWaste Yes PrepareContainer->TransferWaste SealContainer Securely seal the container. TransferWaste->SealContainer StoreContainer Store in a designated satellite accumulation area with secondary containment. SealContainer->StoreContainer ContainerFull Is the container full or has the accumulation time limit been reached? StoreContainer->ContainerFull ContainerFull->StoreContainer No ContactEHS Contact EHS or a licensed waste disposal contractor for pickup. ContainerFull->ContactEHS Yes End Waste properly disposed via incineration. ContactEHS->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-bromo-7-fluoro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of similar halogenated indole compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Hazard Assessment
Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Proper PPE is a critical line of defense and must be used in conjunction with appropriate engineering controls, such as a fume hood.[4]

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[4][5]Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[4][5]Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5] Gloves should be inspected before use and removed properly to avoid skin contamination.Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls like a fume hood are insufficient or during spill cleanup.[4][5]Prevents inhalation of dust or aerosols.

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

Pre-Handling Procedures
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experimental conditions.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Ventilation: All handling of this compound should be performed inside a certified chemical fume hood.[6]

Handling Procedures
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Preparation: Keep the container of this compound tightly closed when not in use and store it in a cool, dry, well-ventilated area.[6]

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid the formation of dust.[4]

    • Use the smallest amount of the chemical necessary for the experiment.[4]

    • Clean any spills immediately.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

Spill and Emergency Procedures
  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal program.[2][6] Consult with your institution's EHS department for specific disposal guidelines and local regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment CheckEmergency Verify Emergency Equipment RiskAssessment->CheckEmergency PrepFumeHood Prepare Fume Hood CheckEmergency->PrepFumeHood DonPPE Don Personal Protective Equipment PrepFumeHood->DonPPE WeighTransfer Weigh and Transfer Chemical DonPPE->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Spill Spill Occurs WeighTransfer->Spill Exposure Personnel Exposure WeighTransfer->Exposure PostHandling Decontaminate & Wash Hands Experiment->PostHandling Experiment->Spill Experiment->Exposure CollectWaste Collect Contaminated Waste PostHandling->CollectWaste DisposeWaste Dispose via Approved Vendor CollectWaste->DisposeWaste EmergencyResponse Follow Emergency Procedures Spill->EmergencyResponse Exposure->EmergencyResponse

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-7-fluoro-1H-indole
Reactant of Route 2
Reactant of Route 2
4-bromo-7-fluoro-1H-indole

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